molecular formula C10H4Cl2F3N B1609923 2,4-Dichloro-6-(trifluoromethyl)quinoline CAS No. 852203-17-9

2,4-Dichloro-6-(trifluoromethyl)quinoline

Cat. No.: B1609923
CAS No.: 852203-17-9
M. Wt: 266.04 g/mol
InChI Key: LVTJXMPINPVNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4Cl2F3N and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJXMPINPVNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457694
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852203-17-9
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2,4-Dichloro-6-(trifluoromethyl)quinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Within this privileged class of heterocycles, this compound (CAS No. 852203-17-9) emerges as a highly versatile and strategically important building block for the synthesis of novel drug candidates.[4] The presence of reactive chloro-substituents at the 2- and 4-positions, coupled with the electron-withdrawing trifluoromethyl group at the 6-position, imparts unique chemical reactivity and physicochemical characteristics that are highly sought after in the design of targeted therapeutics, particularly kinase inhibitors.[1][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in synthetic chemistry and drug development workflows. The subsequent sections will delve into its structural and chemical attributes, predicted physicochemical parameters, and established analytical methodologies for its characterization, providing a robust knowledge base for researchers in the field.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular architecture of this compound is paramount for predicting its reactivity and interactions with biological targets.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 852203-17-9[4]
Molecular Formula C₁₀H₄Cl₂F₃N[4]
Molecular Weight 266.04 g/mol [4]
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(C=C2Cl)Cl[4]
InChI Key LVTJXMPINPVNGM-UHFFFAOYSA-N[4]

The presence of two chlorine atoms offers opportunities for selective nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.[6] The trifluoromethyl group, a common bioisostere in medicinal chemistry, can enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[7]

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimentally derived data, computational methods provide valuable predictions for the key physicochemical properties of this compound. These predicted values serve as a crucial guide for experimental design, formulation development, and pharmacokinetic modeling.[8][9][10]

PropertyPredicted ValueSignificance in Drug Development
Melting Point Not available (solid at room temp.)Influences formulation, solubility, and purification strategies.
Boiling Point Not availableRelevant for purification by distillation if applicable.
Water Solubility LowAffects bioavailability and formulation options.[10]
pKa (most basic) ~1.5 - 2.5Influences ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP ~4.0 - 4.5A measure of lipophilicity, affecting membrane permeability and off-target toxicity.

Note: These values are computationally predicted and should be confirmed experimentally. The low predicted pKa suggests that the quinoline nitrogen is weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents.

Synthesis and Reactivity

The reactivity of this compound is dominated by the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNA) than the chlorine at the 2-position. This differential reactivity allows for sequential and site-selective functionalization, a key advantage in the construction of complex molecular architectures.

A generalized synthetic workflow for this compound and its subsequent functionalization.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural motifs present in this compound make it an attractive scaffold for the development of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The quinoline core can mimic the adenine region of ATP, the natural substrate for kinases, while the substituents at the 2, 4, and 6-positions can be tailored to achieve potency and selectivity for specific kinase targets.[12]

The differential reactivity of the chloro-substituents allows for the introduction of a "hinge-binding" moiety at the 4-position, a common feature in many kinase inhibitors, followed by the installation of a solubilizing or target-specific group at the 2-position.

References

A Senior Application Scientist's Guide to 2,4-Dichloro-6-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, quinoline and its derivatives have long been recognized as "privileged structures" due to their prevalence in a wide range of biologically active compounds, from antimalarials to kinase inhibitors.[1][2][3] This guide focuses on a particularly valuable, functionalized intermediate: 2,4-Dichloro-6-(trifluoromethyl)quinoline .

The unique architecture of this molecule offers a convergence of desirable features for the drug discovery professional. The quinoline core provides a rigid, aromatic framework amenable to diverse functionalization.[4] The trifluoromethyl (-CF3) group at the 6-position is a well-established bioisostere for enhancing critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][5] Most importantly, the differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and site-selective chemical modifications, enabling the efficient construction of complex molecular libraries for screening and lead optimization.[1]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the properties, reactivity, and practical application of this versatile chemical intermediate.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 852203-17-9[6][7]
Molecular Formula C₁₀H₄Cl₂F₃N[6]
Molecular Weight 266.04 g/mol [6]
IUPAC Name This compound[6]
Appearance White crystalline powder[8]
Purity Typically ≥98%[6]
Storage Conditions Inert atmosphere, 2-8°C[7][8]

Section 2: The Synthetic Rationale: Reactivity and Regioselectivity

The primary utility of this compound lies in the distinct electrophilicity of its C2 and C4 positions, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

Causality of Regioselective Reactivity: The chlorine atom at the C4 position (para to the ring nitrogen) is significantly more labile than the chlorine at the C2 position (ortho to the ring nitrogen). This regioselectivity is a direct consequence of the electronic structure of the quinoline ring. The nitrogen atom acts as a powerful electron-withdrawing group, and its influence is more effectively transmitted to the C4 position. Nucleophilic attack at C4 results in a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative ring nitrogen. This stabilization is less effective for attack at the C2 position.

Therefore, under kinetically controlled conditions (typically lower temperatures and shorter reaction times), nucleophiles will preferentially displace the C4-chloro group. This predictable reactivity is a cornerstone of its synthetic value, allowing for the introduction of a diverse range of functionalities at this position while leaving the C2-chloro group available for subsequent transformations.[9]

Section 3: Applications in Modern Drug Discovery

The trifluoromethyl-quinoline scaffold is a key component in the development of therapeutics across multiple disease areas. The incorporation of fluorine is a widely used strategy in drug design to modulate a molecule's bioavailability and metabolic profile.[1]

  • Anticancer Agents: Many kinase inhibitors feature a quinoline core to occupy the adenine-binding pocket of ATP-dependent enzymes. The ability to selectively functionalize the C4 and C2 positions of this compound allows for the precise placement of side chains that can confer selectivity and potency against specific cancer-related kinases.[4]

  • Antimalarial and Antiparasitic Drugs: The quinoline ring is famously the core of quinine and chloroquine. Novel derivatives are continuously being explored to combat drug-resistant strains of malaria and other parasitic infections.[3]

  • Neurological Disorders: Recent research has identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers, demonstrating potential as novel antiepileptic and analgesic agents to treat neuropathic pain.[2][10]

Section 4: Experimental Protocol: Regioselective Amination at the C4 Position

This protocol describes a standard, self-validating procedure for the regioselective substitution of the C4-chloro group with a primary amine, a common first step in building a compound library.

Objective: To synthesize 4-(benzylamino)-2-chloro-6-(trifluoromethyl)quinoline.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.1 M concentration). Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

    • Expert Insight: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Reaction Execution: Stir the reaction mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Trustworthiness: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for unambiguously tracking the consumption of the starting material and the formation of the product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality: The NaHCO₃ wash removes the DIPEA-HCl salt and any unreacted acid, simplifying purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, regiochemistry, and purity. The disappearance of one of the quinoline aromatic proton signals and the appearance of benzyl signals in the NMR will support the successful substitution.

Section 5: Workflow Visualization: Regioselective SNAr

The following diagram illustrates the logical workflow for the regioselective nucleophilic aromatic substitution reaction described in the protocol.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Kinetic Products SM 2,4-Dichloro-6-(CF3)quinoline (CAS: 852203-17-9) Cond Solvent (Dioxane) Heat (80°C) SM->Cond Add Nuc Nucleophile (R-NH2) + Base (DIPEA) Nuc->Cond Add P1 4-Amino-2-chloro-quinoline (Major Product) Cond->P1 Preferential Attack at C4 P2 2-Amino-4-chloro-quinoline (Minor Product) Cond->P2 Disfavored

Caption: Workflow for the regioselective amination of this compound.

Section 6: Analytical Characterization

Confirming the identity, purity, and structure of this compound and its derivatives is critical. A multi-technique approach is recommended.

  • Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for assessing purity and for reaction monitoring.[11] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can provide both purity data and mass confirmation.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation and confirming the regiochemistry of substitution products.

Section 7: Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers specializing in research chemicals and building blocks. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

SupplierProduct Number (Example)Website
FluorochemF240509--INVALID-LINK--
BLDpharmBD00801899--INVALID-LINK--

Note: Availability and product numbers are subject to change. Please consult the supplier's current catalog.

Section 8: Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.

  • Hazard Identification: The compound is classified as harmful and an irritant.[6]

    • GHS07: Harmful/Irritant

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[7][8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its combination of a privileged quinoline core, a property-enhancing trifluoromethyl group, and predictable, regioselective reactivity makes it an exceptionally valuable building block. Understanding its chemical behavior, as detailed in this guide, empowers researchers to efficiently design and synthesize novel molecules with the potential to become next-generation therapeutics.

References

reactivity and functionalization of the 2,4-Dichloro-6-(trifluoromethyl)quinoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Functionalization of the 2,4-Dichloro-6-(trifluoromethyl)quinoline Scaffold

Introduction: The Strategic Value of a Privileged Core

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a cornerstone for the synthesis of novel therapeutic agents. Its prominence is not accidental; it is a direct result of a strategically designed molecular architecture. The quinoline core is a well-established "privileged structure," a framework known to bind to a multitude of biological targets.[1] This guide provides an in-depth exploration of the scaffold's unique reactivity and outlines field-proven methodologies for its selective functionalization, empowering researchers in drug discovery and development.

The strategic utility of this scaffold is rooted in three key features:

  • The Quinoline Nucleus : A bicyclic aromatic heterocycle that serves as the foundation for numerous approved drugs, including antimalarials and kinase inhibitors.[2][3]

  • Dual Chlorine Atoms (C2 and C4) : These positions act as versatile synthetic handles. Crucially, they possess distinct electronic properties, allowing for sequential and regioselective functionalization to build molecular diversity.[1]

  • The C6-Trifluoromethyl Group (-CF₃) : This powerful electron-withdrawing group is a cornerstone of modern drug design. Its incorporation enhances critical pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability, ultimately improving a compound's drug-like characteristics.[4][5][6] The -CF₃ group also profoundly influences the electronic nature of the entire quinoline ring system, a factor central to its reactivity.

Pillar 1: Deconstructing Reactivity - The "Why" Behind Site Selectivity

Understanding the inherent electronic landscape of this compound is paramount to predicting and controlling its functionalization. The reactivity is governed by a confluence of inductive and resonance effects.

The nitrogen atom at position 1, being more electronegative than carbon, withdraws electron density from the ring, particularly from the α (C2) and γ (C4) positions. This effect, combined with the inductive withdrawal from the chlorine atoms, renders the C2 and C4 carbons highly electrophilic and thus susceptible to nucleophilic attack. The trifluoromethyl group at C6 further exacerbates this electron deficiency across the entire aromatic system through its potent, long-range inductive effect.[5]

The Critical Question of Regioselectivity: C4 over C2

A consistent and well-documented observation is the preferential reactivity of the C4 chlorine over the C2 chlorine in nucleophilic aromatic substitution (SNAr) reactions under kinetic control (milder conditions).[7][8]

Causality : The kinetic preference for C4 attack is rooted in the superior stability of the resulting Meisenheimer-type intermediate. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This delocalization is not possible for the intermediate formed from C2 attack. Computational studies, including Density Functional Theory (DFT) calculations, corroborate this experimental finding, revealing that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the more electrophilic site and lowering the activation energy for nucleophilic attack.[7][9] Functionalization of the less reactive C2 position typically requires harsher conditions, such as elevated temperatures, after the C4 site has been modified.[8]

G Start 2,4-Dichloro-6-(CF3)quinoline + Nucleophile Mild Mild Conditions (e.g., RT to 80°C) Start->Mild Attack at C4 (Kinetically Favored) MonoSub Selective C4-Substitution Product 2-Chloro-4-(Nu)-6-(CF3)quinoline Mild->MonoSub Harsh Harsh Conditions (e.g., >100°C, Stronger Base) DiSub C2,C4-Disubstitution Product 2,4-Di(Nu)-6-(CF3)quinoline Harsh->DiSub MonoSub->Harsh Attack at C2

Diagram 1: Regioselectivity of Nucleophilic Substitution.

Pillar 2: Mastering Functionalization - Protocols and Field Insights

The true power of the this compound scaffold lies in the breadth of chemical transformations it can undergo. This section details the most critical and widely employed functionalization strategies.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for introducing heteroatom nucleophiles onto the quinoline core. The reaction proceeds via a two-step addition-elimination mechanism, where the aromaticity is temporarily disrupted and then restored.[10]

This is the foundational step for most synthetic routes utilizing this scaffold. The protocol below is a validated, generalizable procedure for the selective amination at C4.

Protocol 1: Selective C4-Amination via SNAr

  • Reaction Setup : To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, Ethanol, or Acetonitrile, ~0.1 M), add the desired primary or secondary amine (1.1-1.5 eq.).

  • Base Addition : Add a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to scavenge the HCl byproduct.

  • Reaction Conditions : Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive anilines may require heating, while aliphatic amines often react readily at room temperature.[7][11]

  • Monitoring : Track the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup : Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the organic layer sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure 2-chloro-4-amino-6-(trifluoromethyl)quinoline derivative.

Nucleophile TypeTypical SolventBaseTemperature (°C)Approx. Time (h)
Aliphatic AminesTHFEt₃NRoom Temp.0.5 - 3
BenzylaminesEthanolDIPEA804 - 8
AnilinesDioxane or THF/H₂ONaOAc80 - 1006 - 24
Table 1: Representative SNAr Conditions for Selective C4-Amination. Data synthesized from multiple sources.[7][11]
B. Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools, offering unparalleled scope and functional group tolerance.[12][13][14] These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15] The C-Cl bonds of the scaffold are less reactive than corresponding C-Br or C-I bonds, necessitating the use of specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the initial oxidative addition step.[16]

G Setup 1. Reactant Setup - Aryl Halide - Coupling Partner - Pd Precursor & Ligand - Base Inert 2. Inert Atmosphere Evacuate and backfill with N2 or Argon Setup->Inert Reaction 3. Reaction Add solvent, heat to specified temperature Inert->Reaction Monitor 4. Monitoring TLC / LC-MS / GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Workup Quench, extract with organic solvent Monitor->Workup Complete Purify 6. Purification Column Chromatography Workup->Purify Product Final Product Purify->Product

Diagram 2: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

The Suzuki-Miyaura reaction is the premier method for forming biaryl or aryl-vinyl linkages by coupling the chloroquinoline with an organoboron reagent.[17][18]

Protocol 2: Selective C4-Arylation via Suzuki-Miyaura Coupling

  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium precursor such as Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Add a powdered base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Solvent Addition : Add a degassed solvent system, commonly a mixture like 1,4-Dioxane/H₂O (e.g., 4:1 ratio, ~0.1 M).

  • Reaction Conditions : Heat the mixture with vigorous stirring to 90-110 °C.

  • Monitoring : Track reaction progress via LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Pd PrecursorLigandBaseSolventTemp. (°C)
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O100
Pd₂(dba)₃XPhosK₃PO₄THF90
Pd(PPh₃)₄(None)K₃PO₄Toluene/EtOH/H₂O100
Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides.[15][19]

This reaction is a powerful alternative to SNAr, particularly for coupling less nucleophilic amines or when direct substitution is problematic.[20][21] It requires a strong, non-nucleophilic base and specialized catalyst systems.

Protocol 3: C4-Amination via Buchwald-Hartwig Cross-Coupling

  • Reaction Setup : In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

  • Reagent Addition : Add the this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition : Add an anhydrous, aprotic solvent like Toluene or 1,4-Dioxane (~0.1 M).

  • Reaction Conditions : Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitoring : Monitor by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup : Cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with a saturated aqueous NH₄Cl solution.

  • Purification : Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

G Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII TM Transmetalation (Base Mediated) PdII->TM PdII_R L-Pd(II)(Ar)(R') TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' (Coupled Product) RE->Product ArX Ar-X (Dichloroquinoline) ArX->OA R_B R'-B(OR)2 (Boronic Acid) R_B->TM

Diagram 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Conclusion and Future Perspectives

The this compound scaffold represents a masterclass in chemical design, offering a robust and predictable platform for generating vast libraries of complex molecules.[1] By understanding the fundamental principles of its regioselective reactivity, researchers can strategically employ either classical SNAr reactions or modern palladium-catalyzed cross-coupling methods to achieve desired transformations with high fidelity. The C4 position serves as the primary gateway for initial functionalization, with the C2 position available for subsequent diversification under more vigorous conditions.

Looking ahead, the development of late-stage C-H functionalization techniques may offer even more atom-economical routes to derivatize the quinoline core, bypassing the need for pre-installed halogen handles entirely.[22] However, the reliability and versatility of the methodologies outlined in this guide ensure that the this compound core will remain a central and high-value building block in the ongoing quest for novel and effective therapeutics.

References

Technical Guide: Elucidating the Crystal Structure of 2,4-Dichloro-6-(trifluoromethyl)quinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The specific derivative, 2,4-Dichloro-6-(trifluoromethyl)quinoline, presents a unique combination of electron-withdrawing groups and reactive chloro-substituents, making it a highly valuable, albeit challenging, building block for novel therapeutics, particularly in oncology and infectious diseases. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, enabling predictions of binding affinity, metabolic stability, and overall efficacy. While a definitive, publicly archived crystal structure for this specific molecule is not available as of the time of this writing, this guide provides a comprehensive, field-proven framework for its synthesis, crystallization, and structural elucidation. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and perform a comparative analysis with structurally related compounds to forecast key structural features. This document serves as both a practical workflow and a strategic blueprint for researchers aiming to leverage the structural insights of this compound in their drug development pipelines.

Part 1: Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The chosen synthetic route must yield a product that is free from significant impurities, which can inhibit crystallization.

Proposed Synthetic Pathway: Modified Vilsmeier-Haack Approach

While several methods exist for quinoline synthesis, a modified Vilsmeier-Haack reaction offers a reliable route starting from a commercially available aniline precursor. This approach is favored for its tolerance of electron-withdrawing groups on the aniline ring.

Rationale: The starting material, 4-(trifluoromethyl)aniline, is readily available. The Vilsmeier-Haack cyclization is a robust method for forming the quinoline core, and subsequent chlorination steps are well-documented.

Experimental Protocol: Synthesis

  • Acetanilide Formation: React 4-(trifluoromethyl)aniline with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) to protect the amine and form N-(4-(trifluoromethyl)phenyl)acetamide.

  • Vilsmeier Reagent Preparation: In a separate, cooled flask (-0°C), slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

  • Cyclization & Chlorination: Add the synthesized acetanilide from Step 1 to the Vilsmeier reagent. The mixture is heated, which drives the cyclization and concomitant chlorination to yield this compound.

  • Workup & Purification: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified via column chromatography on silica gel. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Cultivating Diffraction-Quality Crystals

Crystal growth is often the most challenging step. It is an empirical process requiring patience and systematic screening of conditions.

Core Principle: The goal is to create a supersaturated solution from which the solute (our target compound) slowly precipitates in an ordered, crystalline lattice rather than as an amorphous solid.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, DCM). The ideal single-solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble when heated.

  • Slow Evaporation (Primary Method):

    • Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable volatile solvent (e.g., DCM or acetone) in a small vial.

    • Cover the vial with a cap, perforated with a needle a few times to allow for very slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Secondary Method):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility, inducing crystallization.

    • Standing Drop: Place a larger drop of the compound solution in a small vial. Place this vial inside a larger, sealed jar containing the poor solvent.

  • Solvent/Anti-Solvent System: Dissolve the compound in a good solvent to create a concentrated solution. Slowly, drop-by-drop, add a poor solvent until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify it, then seal the container and allow it to stand.

Part 2: Structure Determination by Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, its structure can be determined. Single-crystal X-ray diffraction is the definitive method for this purpose.

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, solving the phase problem, and refining the structural model.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement start Synthesized Compound (High Purity) crystal Grow Single Crystal (0.1-0.3 mm) start->crystal Crystallization (e.g., Slow Evaporation) mount Mount Crystal on Goniometer crystal->mount Selection under Microscope diffractometer Place in Diffractometer (Cryo-cooled Stream) mount->diffractometer collect Collect Diffraction Data (Rotating Crystal in X-ray Beam) diffractometer->collect X-ray Exposure process Process Data (Integration & Scaling) collect->process Generate .hkl file solve Solve Phase Problem (e.g., Direct Methods - SHELXT) process->solve Input .ins/.hkl files refine Refine Structural Model (Least-Squares - SHELXL) solve->refine Initial Atomic Positions refine->refine validate Validate & Analyze Structure (CheckCIF, PLATON) refine->validate final Final Structure (.cif file) validate->final

Caption: Generalized workflow for small molecule single-crystal X-ray crystallography.

Protocol Justification:

  • Cryo-cooling (typically to ~100 K): This is a critical step. Cooling the crystal minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles. This results in a higher resolution dataset and a more precise final structure. It also mitigates radiation damage from the high-intensity X-ray beam.

  • X-ray Source (Mo vs. Cu): For organic molecules, a Molybdenum (Mo, λ ≈ 0.71 Å) source is standard. However, if determining the absolute stereochemistry of a chiral molecule is necessary and it contains only light atoms (C, H, N, O, F), a Copper (Cu, λ ≈ 1.54 Å) source is often preferred as it enhances the anomalous scattering signal required for this determination.

  • Structure Solution (SHELXT/Direct Methods): For small molecules like this, direct methods are exceptionally powerful. These methods use statistical relationships between the intensities of the diffraction spots to directly calculate initial phases, leading to an initial electron density map from which the first atoms can be located.

  • Structure Refinement (SHELXL): This is an iterative least-squares process where the positions, and thermal parameters of the atoms are adjusted to improve the agreement between the observed diffraction data (F_obs_) and the calculated data from the model (F_calc_). The quality of the refinement is monitored by the R1 value, which should ideally be below 5% for a well-solved structure.

Part 3: Predicted Structural Features & Comparative Analysis

Without experimental data, we can predict key structural parameters based on fundamental chemical principles and by comparing with closely related, solved crystal structures. A valuable proxy is 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline , for which crystallographic data has been published.

Expected Molecular Geometry
  • Quinoline Core: The bicyclic quinoline ring system is expected to be largely planar. Minor deviations from planarity may occur due to steric strain from the substituents.

  • Bond Lengths and Angles: The C-Cl and C-F bond lengths will be consistent with standard values for chlorinated and fluorinated aromatic systems. The internal angles of the quinoline rings will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the fusion of the two rings.

  • Trifluoromethyl Group: The -CF₃ group at the C6 position will have C-F bond lengths of approximately 1.33-1.35 Å and F-C-F angles close to the tetrahedral angle (~109.5°). Due to the relatively low rotational barrier of the C-CF₃ bond, its conformation in the crystal lattice will be determined by intermolecular packing forces.

Comparative Crystallographic Data

The following table compares the known crystallographic data of a related compound with the predicted parameters for our target molecule. This comparison provides a validated baseline for what to expect from an experimental determination.

Parameter6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinolineThis compound (Predicted)
Formula C₁₃H₉ClF₃NC₁₀H₄Cl₂F₃N
Molecular Weight 271.66 g/mol 266.04 g/mol
Crystal System MonoclinicMonoclinic or Orthorhombic (most common for small organics)
Space Group P2₁/cP2₁/c or P-1 (common centrosymmetric groups)
Key Feature Quinoline ring with Cl and CF₃ substituentsQuinoline ring with two Cl and one CF₃ substituent
Expected Interactions C-H···F, C-H···N, π-π stackingHalogen bonding (Cl···N, Cl···Cl), C-H···F, π-π stacking
Potential Intermolecular Interactions

The way molecules pack in a crystal is dictated by non-covalent interactions. For this compound, we can anticipate:

  • π-π Stacking: The planar aromatic quinoline rings are likely to stack in an offset fashion, which is a highly favorable interaction for stabilizing the crystal lattice.

  • Halogen Bonding: The chlorine atoms are potential halogen bond donors. They could interact with the nitrogen atom of a neighboring quinoline ring (a Cl···N interaction), which is a strong and directional interaction that significantly influences crystal packing.

  • C-H···F and C-H···Cl Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the electronegative fluorine or chlorine atoms as acceptors will likely be present, further stabilizing the three-dimensional structure.

Part 4: The Synergy of Experimental and Computational Methods

Modern structural chemistry relies on the powerful combination of experimental data and theoretical calculations. Density Functional Theory (DFT) is an invaluable tool for validating and understanding the experimental structure.

Rationale: DFT calculations can provide an optimized gas-phase geometry of the molecule. Comparing this theoretical structure with the experimentally determined solid-state structure reveals the effects of crystal packing forces on the molecular conformation. Furthermore, DFT can be used to calculate properties like the electrostatic potential surface, which helps in understanding the molecule's reactivity and intermolecular interaction preferences.

Synergy_Diagram cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Crystal Growth exp_xray X-ray Diffraction exp_start->exp_xray exp_structure Solved Crystal Structure (Solid State) exp_xray->exp_structure validation Comparative Analysis & Validation exp_structure->validation comp_start Build Initial Molecule comp_dft DFT Geometry Optimization comp_start->comp_dft comp_structure Calculated Structure (Gas Phase) comp_dft->comp_structure comp_structure->validation insight Deep Structural Insight: - Packing Effects - Conformational Energy - Intermolecular Forces validation->insight

Caption: Synergy between experimental and computational structural analysis.

Conclusion for Drug Development Professionals

Determining the precise crystal structure of this compound is not merely an academic exercise; it is a critical step in unlocking its full potential as a pharmaceutical scaffold. The detailed structural data provides an empirical foundation for:

  • Structure-Based Drug Design (SBDD): An accurate molecular structure is essential for computational docking studies, allowing scientists to predict how derivatives will bind to target proteins and to design modifications that enhance potency and selectivity.

  • Pharmacophore Modeling: The defined 3D arrangement of chloro, trifluoromethyl, and nitrogen features serves as a validated pharmacophore model for virtual screening and lead optimization.

  • Physicochemical Property Prediction: Crystal packing analysis provides insights into solid-state properties like stability and solubility, which are crucial for formulation and drug delivery.

By following the comprehensive workflow outlined in this guide, researchers can confidently pursue the synthesis, crystallization, and structural elucidation of this valuable compound, thereby accelerating the development of next-generation therapeutics.

commercial availability of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)quinoline for Advanced Research Applications

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative that has emerged as a highly valuable and versatile building block in medicinal chemistry and materials science. Its significance lies in the unique electronic properties conferred by the trifluoromethyl group and the differential reactivity of its two chlorine atoms, which allows for programmed, site-selective functionalization. The quinoline core itself is a "privileged scaffold," frequently found in FDA-approved drugs for a wide range of diseases, including various cancers and infectious diseases.[1][2][3][4] The addition of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This guide provides an in-depth overview of its commercial availability, key applications, synthetic utility, and safe handling protocols for researchers and drug development professionals.

Commercial Availability and Procurement

This compound (CAS No. 852203-17-9) is readily available for research purposes from several specialized chemical suppliers.[6][7] It is typically sold in quantities ranging from milligrams to several grams, with purity levels generally at 98% or higher. For larger-scale synthetic campaigns, custom synthesis and scale-up manufacturing services are often available from primary suppliers.

SupplierAvailable Pack SizesPurityPart Number / SKUNotes
Fluorochem 250 mg, 1 g, 5 g98%F240509Offers stock in various global locations.[6]
BLDpharm Inquire for sizes>97%BD00788614Stored under inert atmosphere at 2-8°C.[7]
Sigma-Aldrich Inquire for sizesNot specified309052Availability should be confirmed directly.

Note: Pricing and stock levels are subject to change. Researchers are advised to inquire directly with suppliers for the most current information and for bulk quantity availability.

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in experimental design.

PropertyValueSource
CAS Number 852203-17-9[6][7]
Molecular Formula C₁₀H₄Cl₂F₃N[6][7]
Molecular Weight 266.04 g/mol [6]
IUPAC Name This compound[6]
Purity ≥98%[6]
Appearance Solid (typically white or off-white)Inferred from similar compounds
Storage Inert atmosphere, 2-8°C[7]

Core Application: A Scaffold for Library Synthesis

The primary utility of this compound stems from the differential reactivity of its chloro-substituents. The chlorine atom at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This allows for a regioselective, two-step diversification strategy, making it an ideal scaffold for generating libraries of novel compounds. This targeted approach is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Step 1: C4 Functionalization cluster_1 Step 2: C2 Diversification cluster_2 Screening & Development Start This compound SNAr1 Regioselective SₙAr (Nucleophile A, mild conditions) Start->SNAr1 Intermediate 2-Chloro-4-(substituted)-6-(trifluoromethyl)quinoline Scaffold SNAr1->Intermediate SNAr2 SₙAr / Coupling Reaction (Nucleophile B / Reagent B, harsher conditions) Intermediate->SNAr2 Library Diverse Library of Disubstituted Quinolines SNAr2->Library Screen Biological Screening (e.g., Kinase Assays) Library->Screen Hit Hit Compound Identification Screen->Hit Lead Lead Optimization Hit->Lead

Caption: Workflow for library synthesis using the scaffold.

Key Synthetic Transformations: Sequential Nucleophilic Aromatic Substitution (SₙAr)

The differential reactivity enables a programmed approach to synthesis. The first nucleophilic substitution occurs selectively at the C4 position under milder conditions. The second substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.

Caption: Regioselective SₙAr reaction pathway.

Experimental Protocol: Regioselective Amination at the C4-Position

This protocol provides a representative, self-validating methodology for the first key synthetic step. The causality behind each choice is explained to ensure reproducibility and understanding.

  • Reagent Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (EtOH) or dioxane to a concentration of approximately 0.1 M.

    • Rationale: Anhydrous conditions are critical to prevent competing hydrolysis reactions. Ethanol and dioxane are common solvents for SₙAr reactions, chosen for their ability to dissolve the reactants and their suitable boiling points.

  • Addition of Reagents:

    • To the stirred solution, add the primary or secondary amine nucleophile (1.1 eq).

    • Following the nucleophile, add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Rationale: A slight excess of the amine ensures complete consumption of the starting material. DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction without competing as a nucleophile itself, driving the reaction to completion.[8]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 80 °C) using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

    • Rationale: The reaction rate is dependent on the nucleophilicity of the amine. Heating is often required for less reactive amines.[8] Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.

  • Work-up and Isolation:

    • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

    • Dilute the residue with ethyl acetate and wash sequentially with water and saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Rationale: This standard aqueous work-up removes the DIPEA-HCl salt and any remaining water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography is essential to isolate the desired 2-chloro-4-amino-6-(trifluoromethyl)quinoline product from unreacted amine and any potential side products, yielding a highly pure compound for subsequent steps.

Safety, Handling, and Storage

Proper handling of this chemical is imperative. The following information is synthesized from available Safety Data Sheets (SDS).[6][9][10]

Hazard Identification:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[6]

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][9]

    • H315: Causes skin irritation.[6][10]

    • H319: Causes serious eye irritation.[6][10]

    • H335: May cause respiratory irritation.[6][10]

Precautionary Measures & PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[6][10]

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][10]

    • Wash hands and any exposed skin thoroughly after handling.[9][10]

    • Do not eat, drink, or smoke when using this product.[9]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

    • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

First Aid:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[6][9]

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]

Conclusion

This compound is a commercially accessible and synthetically powerful intermediate for researchers in drug discovery and materials science. Its well-defined regioselectivity allows for the efficient and controlled synthesis of diverse molecular libraries, particularly for targeting kinases and other key proteins in oncology and infectious disease research. By understanding its commercial sources, synthetic applications, and adhering to strict safety protocols, scientists can effectively leverage this compound to accelerate the development of next-generation therapeutics and functional materials.

References

safety and handling of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Reactivity of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Introduction

This compound (CAS No. 852203-17-9) is a halogenated quinoline derivative that serves as a highly versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from a combination of structural features: the quinoline core, a privileged scaffold in pharmacology[3]; the trifluoromethyl group at the 6-position, which enhances metabolic stability and lipophilicity[3]; and two chlorine atoms at the 2- and 4-positions with differential reactivity. This distinct reactivity allows for sequential, site-selective functionalization, making it a valuable precursor for creating diverse compound libraries.[3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and well-understood safety protocol. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, use, and disposal of this compound, grounding every recommendation in an understanding of its chemical properties and potential hazards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its irritant properties and acute toxicity if ingested.

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

PictogramSignal WordHazard Statements
GHS07: Harmful/IrritantWarning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Physicochemical and Reactivity Profile

Understanding the compound's physical and chemical nature is crucial for anticipating its behavior in experiments and during storage.

PropertyValueSource
CAS Number 852203-17-9[1]
Molecular Formula C₁₀H₄Cl₂F₃N[1]
Molecular Weight 266.04 g/mol [1]
IUPAC Name This compound[1]

Reactivity Insights for the Synthetic Chemist:

The primary reactivity involves the two C-Cl bonds. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is a common characteristic in such heterocyclic systems.[3][4] This differential reactivity is a powerful synthetic tool but also a safety consideration. Reactions with potent nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) can be highly exothermic and must be controlled through slow addition and temperature management. The electron-withdrawing trifluoromethyl group further activates the ring system towards such nucleophilic attacks.

Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6]

Section 2: The Hierarchy of Controls: A Framework for Safe Handling

To mitigate the identified risks, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Most Effective) Consider less hazardous reagents if chemically viable. Engineering Engineering Controls Mandatory for this compound. Use a certified chemical fume hood. Elimination->Engineering If elimination is not possible Administrative Administrative Controls Develop Standard Operating Procedures (SOPs). Designate work areas. Provide training. Engineering->Administrative To supplement engineering controls PPE Personal Protective Equipment (PPE) (Least Effective) Last line of defense. Always required. Administrative->PPE To protect the individual user

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Non-Negotiable Foundation

All handling of this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the primary method to prevent inhalation of the irritant dust or vapors.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls contain the hazard, PPE protects the individual from potential direct contact.[8]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which causes irritation.[1][7] Gloves must be inspected before use and disposed of after handling.[9]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes that can cause serious eye irritation.[1][10]
Protective Clothing A flame-retardant and chemical-resistant lab coat.Shields skin and personal clothing from accidental spills.[7]

Section 3: Standard Operating Procedures (SOPs)

These step-by-step protocols are designed to guide the user through common laboratory workflows involving this compound.

Aliquoting and Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is on, the sash is at the appropriate height, and the work surface is clean and decontaminated.

  • Don PPE: Put on all required PPE as specified in Section 2.2.

  • Transfer: Place the stock container, a secondary container (e.g., a beaker with a weigh boat), and necessary tools (spatula) inside the fume hood.

  • Weighing: Carefully transfer the desired amount of the solid into the weigh boat. Avoid generating dust. If dust is unavoidable, work slowly to minimize its spread.

  • Sealing: Securely close the primary stock container immediately after use.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated halogenated solid waste container. Decontaminate the spatula and work surface.

Use in a Typical Nucleophilic Aromatic Substitution (SNAr) Reaction
  • Setup: Conduct the entire reaction within the chemical fume hood.[8] Assemble glassware securely.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the system is properly purged with an inert gas (e.g., Nitrogen, Argon).

  • Dissolution: Dissolve the this compound in the appropriate solvent within the reaction flask.

  • Reagent Addition: Add the nucleophile (e.g., an amine) slowly and in a controlled manner, preferably via a dropping funnel. Monitor the reaction for any signs of an exotherm (temperature increase, gas evolution). Use an ice bath to cool the reaction if necessary.

  • Reaction Monitoring: Allow the reaction to proceed under the specified conditions, monitoring by TLC or LC-MS as required.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath before slowly adding the quenching agent (e.g., water, saturated ammonium chloride).

  • Workup: Perform all extractions and washes within the fume hood.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response

The following first aid measures are based on the compound's hazard profile.[1][11] In all cases, seek medical advice if symptoms persist.

Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1][11] If skin irritation persists, call a physician.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][11] Call a POISON CENTER or doctor if you feel unwell.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11] If eye irritation persists, get medical attention.
Spill Response Workflow

For small spills contained within a chemical fume hood:

Spill_Response_Workflow Start Small Spill Occurs (in Fume Hood) Alert Alert personnel in the immediate area. Start->Alert Absorb Absorb/cover spill with an inert material (e.g., vermiculite, sand). Alert->Absorb Collect Carefully collect absorbed material into a sealed waste container. Absorb->Collect Label Label container as 'Halogenated Organic Waste' with full chemical name. Collect->Label Decontaminate Decontaminate the area with a suitable solvent. Collect rinsate as waste. Label->Decontaminate End Dispose of waste via EHS. Report incident. Decontaminate->End

Caption: Workflow for managing a small chemical spill inside a fume hood.

For any spill outside of a fume hood, or for large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Section 5: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.[7]

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste streams.[8] Do not mix this compound's waste with other incompatible waste types.[12]

  • Waste Containers:

    • Solid Waste: Collect contaminated consumables (gloves, pipette tips, weigh boats) in a designated, puncture-proof, and sealable container clearly labeled "Halogenated Solid Waste."[7]

    • Liquid Waste: Collect reaction residues and contaminated solvents in a sealed, compatible container labeled "Halogenated Liquid Waste."

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any other components in the mixture.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.[7][13] Never dispose of this chemical down the drain or in regular trash.[7]

References

Methodological & Application

Suzuki coupling protocol using 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Introduction: The Strategic Importance of Functionalized Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the precise installation of aryl, vinyl, or alkyl groups onto such scaffolds.[1][2]

This guide provides a detailed protocol and scientific rationale for performing a Suzuki coupling on this compound. A primary challenge with dihalogenated substrates is achieving regioselectivity—controlling which of the two chlorine atoms is replaced. This document will focus on the intrinsic reactivity that favors substitution at the C2 position and discuss the mechanistic principles that govern this selectivity.

Mechanistic Rationale: Understanding Regioselectivity

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][3] The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][4]

With this compound, the two chlorine atoms are in chemically distinct environments. The C2-Cl bond is adjacent to the ring's nitrogen atom, while the C4-Cl bond is further away.

Why C2 Reacts Preferentially:

The regioselectivity of the initial oxidative addition step is primarily governed by electronic effects. The electronegative quinoline nitrogen exerts a strong electron-withdrawing inductive effect, making the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][6] This intrinsic electronic preference means that under standard Suzuki conditions, the reaction will overwhelmingly favor the formation of 2-aryl-4-chloro-6-(trifluoromethyl)quinoline.[6][7] This selective monosubstitution is highly valuable as it leaves the C4-chloro group available for subsequent, distinct chemical transformations.[7]

While C2 selectivity is the inherent pathway, it is noteworthy that selectivity can sometimes be reversed to favor the C4 position through advanced catalytic systems, such as those employing specific N-heterocyclic carbene (NHC) ligands, although this is more established for dichloropyridines.[8]

The Catalytic Cycle: A Visual Guide

The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining for Ar-Cl) Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X (Palladium(II) Complex) OA->PdII TM Transmetalation PdII->TM [R'-B(OR)₃]⁻ PdII_R Ar-Pd(II)L₂-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerated Catalyst Product Ar-R' (Coupled Product) RE->Product BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., CO₃²⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: C2-Selective Arylation

This protocol details a representative procedure for the selective mono-arylation of this compound at the C2 position.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Reagents and Materials
ReagentM.W. ( g/mol )Stoichiometry (eq.)Example Mass/Volume
This compound252.051.0252 mg (1.0 mmol)
Phenylboronic Acid121.931.2146 mg (1.2 mmol)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.03 (3 mol%)35 mg (0.03 mmol)
Sodium Carbonate (Na₂CO₃)105.992.5265 mg (2.5 mmol)
1,4-Dioxane--8.0 mL
Deionized Water--2.0 mL
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).[3]

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is crucial to prevent catalyst degradation and side reactions like boronic acid homocoupling.[9]

  • Solvent Addition:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Solvents can be degassed by bubbling an inert gas through them for 20-30 minutes or by using a freeze-pump-thaw technique.

    • Using a syringe, add the degassed solvent mixture (in this example, 10 mL total) to the reaction flask under a positive pressure of inert gas.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90-100 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[3]

  • Workup and Extraction:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water (e.g., 20 mL) to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-aryl-4-chloro-6-(trifluoromethyl)quinoline product.[3]

Key Experimental Considerations (The "Why")

  • Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst for many Suzuki reactions, aryl chlorides are generally less reactive than bromides or iodides.[9][10] For challenging substrates or to achieve lower catalyst loadings, more advanced systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ may be necessary.[11][12]

  • The Role of the Base: The base is not merely a proton scavenger; it is critical for activating the boronic acid.[13] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield. While carbonates are common, stronger bases like potassium phosphate (K₃PO₄) are often effective for less reactive aryl chlorides.[12]

  • Solvent System: The use of a biphasic organic-aqueous system (e.g., dioxane/water or toluene/water) is common in Suzuki couplings.[1] This system helps to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronate intermediate. The water component is believed to facilitate the activation of the boronic acid.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently reactive aryl chloride.Ensure rigorous degassing of solvents and use of an inert atmosphere. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos).
Boronic Acid Homocoupling Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction.Improve degassing procedures. Ensure the Pd(0) active species is properly generated.
Protodeboronation The boronic acid is cleaved and replaced by a hydrogen atom.Use a less aqueous solvent system or switch to a potassium aryltrifluoroborate salt, which is more resistant to protodeboronation than the corresponding boronic acid.[1]
Poor Regioselectivity High temperatures or highly active catalysts might lead to some C4 reaction.Lower the reaction temperature. Screen different palladium catalysts and ligands, as ligand sterics can influence selectivity.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable chemical intermediates. By understanding the underlying electronic factors that dictate the preferential reactivity at the C2 position, researchers can reliably produce mono-arylated products. The protocol provided herein serves as a robust starting point, while the discussion of key experimental parameters offers a framework for optimization and troubleshooting, enabling the efficient and selective functionalization of this important heterocyclic scaffold.

References

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] Specifically, functionalized quinolines are integral to the development of novel therapeutics ranging from anticancer to antimalarial agents.[1][4] The compound 2,4-dichloro-6-(trifluoromethyl)quinoline serves as a versatile precursor for the synthesis of a diverse array of these derivatives. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the heterocyclic nitrogen and the strongly electron-withdrawing trifluoromethyl group, allows for selective functionalization through nucleophilic aromatic substitution (SNAr).[5][6][7]

This guide provides a comprehensive overview of the principles and practices governing the regioselective SNAr on this compound. We will delve into the mechanistic underpinnings that dictate the site of nucleophilic attack and present detailed, validated protocols for achieving selective substitution at either the C2 or C4 position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights into Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is primarily governed by the electronic properties of the quinoline system. The nitrogen atom in the heterocycle and the potent electron-withdrawing trifluoromethyl (-CF3) group at the C6 position significantly influence the electron density distribution across the aromatic rings.[5][6]

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom.[10]

In the case of this compound, both the C2 and C4 positions are activated towards nucleophilic attack due to the inductive and resonance effects of the ring nitrogen. However, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack. This preference is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer complex formed upon attack at C4.[11][12][13] Theoretical studies on analogous 2,4-dichloroquinazoline systems using DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more prone to nucleophilic attack.[14][15][16]

The strong electron-withdrawing nature of the trifluoromethyl group at C6 further deactivates the entire ring system, enhancing the overall reactivity towards nucleophiles.[5][6] While both C2 and C4 are activated, the inherent electronic preference for C4 substitution is a key consideration in designing regioselective syntheses. However, this selectivity can be modulated by carefully selecting the nucleophile, solvent, and reaction temperature.

Controlling Regioselectivity: C4 vs. C2 Substitution

Achieving selective substitution at either the C4 or C2 position requires a nuanced understanding of the interplay between the substrate's electronics, the nucleophile's reactivity, and the reaction conditions.

Preferential C4-Substitution

Generally, the reaction of this compound with a wide range of nucleophiles, particularly amines, will preferentially occur at the C4 position under standard conditions.[12][17][18] This is the thermodynamically favored pathway due to the superior stabilization of the Meisenheimer intermediate.

  • Nucleophiles: Primary and secondary amines, alcohols, and thiols.

  • Conditions: Mild reaction conditions, such as lower temperatures and the use of a base, facilitate selective C4 substitution.

Achieving C2-Substitution

While C4 is the more reactive site, selective substitution at the C2 position can be achieved under specific circumstances. This often involves kinetic control or the use of specific catalytic systems. For instance, in related dichloroquinoline systems, palladium-catalyzed reactions like Sonogashira coupling have shown high regioselectivity for the C2 position.[19] This selectivity is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the reaction to the adjacent C2 position.[19]

  • Catalysis: Transition metal catalysis (e.g., Palladium) can override the inherent electronic preference for C4 attack.

  • Steric Hindrance: Employing bulky nucleophiles may favor attack at the less sterically hindered C2 position, although this is less common.

The following diagram illustrates the decision-making process for achieving regioselective substitution:

G cluster_0 Reaction Goal cluster_1 Reaction Conditions cluster_2 Predicted Outcome Goal Desired Product Conditions Select Nucleophile & Conditions Goal->Conditions C4_Product 4-Substituted-2-chloro-6-(trifluoromethyl)quinoline Conditions->C4_Product Thermodynamic Control (e.g., Amines, mild conditions) C2_Product 2-Substituted-4-chloro-6-(trifluoromethyl)quinoline Conditions->C2_Product Kinetic/Catalytic Control (e.g., Pd-catalysis)

Caption: Decision workflow for regioselective SNAr.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving regioselective substitution on this compound.

Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-6-(trifluoromethyl)quinoline Derivatives

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 equivalents)

  • Solvent (e.g., Ethanol, DMF, Dioxane)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and chamber

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the chosen amine nucleophile (1.1 mmol), and the base (2.0 mmol).

  • Add the solvent (10 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the reaction mixture to the appropriate temperature (e.g., reflux in ethanol or 80-120 °C in DMF).[17]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using a solid base, filter the mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-chloro-6-(trifluoromethyl)quinoline derivative.

Protocol 2: Regioselective Synthesis of 2-Alkynyl-4-chloro-6-(trifluoromethyl)quinoline Derivatives (Illustrative Example of C2-Selectivity)

This protocol is adapted from methodologies for regioselective C2-alkynylation of 2,4-dichloroquinolines and serves as a guide for achieving C2-selectivity.[19]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., (PPh₃)₂PdCl₂) (5 mol%)

  • Copper co-catalyst (e.g., CuI) (10 mol%)

  • Base (e.g., Cs₂CO₃, Et₃N)

  • Solvent (e.g., Dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and the copper co-catalyst (0.1 mmol).

  • Add the solvent (e.g., 5 mL of dioxane).

  • Add the terminal alkyne (1.2 mmol) and the base (e.g., 3.5 mmol of Cs₂CO₃ dissolved in 3 mL of water).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following diagram outlines the general experimental workflow for these protocols:

G Start Start Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low or no conversion Insufficient temperature; Inactive catalyst (for C2-substitution); Insufficiently strong baseIncrease reaction temperature; Use fresh catalyst; Employ a stronger base (e.g., NaH)
Formation of di-substituted product Excess nucleophile; Prolonged reaction time; High temperatureUse a stoichiometric amount of nucleophile; Monitor the reaction closely and stop when the mono-substituted product is maximized; Lower the reaction temperature
Poor regioselectivity Reaction conditions favoring a mixture of isomersFor C4-selectivity, ensure mild conditions. For C2-selectivity, ensure the catalyst is active and reaction conditions are optimized as per literature for similar substrates.[19]
Side reactions Presence of water or other reactive impuritiesUse anhydrous solvents and reagents, especially for metal-catalyzed reactions.

Conclusion

The regioselective nucleophilic aromatic substitution of this compound is a powerful and versatile method for the synthesis of highly functionalized quinoline derivatives. A thorough understanding of the underlying electronic and steric factors, coupled with careful control of reaction conditions, allows for the selective synthesis of either C4- or C2-substituted products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with potential applications in medicine and materials science.

References

Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors from 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its rigid, bicyclic structure provides an excellent framework for mimicking the purine core of ATP, enabling compounds to effectively dock into the ATP-binding site of protein kinases.[3] Dysregulation of protein kinase activity is a fundamental driver of oncogenesis and other proliferative diseases, making kinases a primary target for drug development.[4][5]

The starting material, 2,4-dichloro-6-(trifluoromethyl)quinoline , is a particularly strategic building block for constructing libraries of potential kinase inhibitors. Its key attributes include:

  • Differential Reactivity: The chlorine atoms at the C4 and C2 positions exhibit distinct reactivity towards nucleophilic aromatic substitution (SNAr). The C4 position is significantly more electrophilic, activated by the adjacent ring nitrogen, allowing for selective and sequential functionalization.

  • Trifluoromethyl (CF₃) Group: The presence of the electron-withdrawing CF₃ group at the C6 position further activates the ring system for SNAr reactions. More importantly, this group often enhances the metabolic stability, membrane permeability, and binding affinity of the final compound, improving its overall pharmacokinetic and pharmacodynamic profile.[6]

  • Vectors for Diversification: The two chlorine atoms serve as synthetic handles to introduce a wide array of chemical moieties, facilitating extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.[7][8]

This guide provides a detailed technical overview and step-by-step protocols for the rational synthesis of kinase inhibitors using this versatile quinoline scaffold. We will explore the underlying chemical principles, provide validated experimental procedures, and discuss the biological context of targeting key oncogenic signaling pathways.

Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route leverages the differential reactivity of the C4 and C2 positions. The synthesis is typically performed in a two-step sequence:

  • Step 1: Selective Substitution at C4: The more reactive C4-chloro group is first displaced by a primary or secondary amine (often a substituted aniline) under mild conditions.

  • Step 2: Substitution at C2: The less reactive C2-chloro group of the intermediate is then substituted with a second, different nucleophile, often requiring more forcing conditions (e.g., higher temperatures) to drive the reaction to completion.

This sequential approach is fundamental to creating a diverse library of 2,4-disubstituted quinolines, where the substituents at each position can be independently varied to probe the chemical space around the kinase active site.

G A This compound B Step 1: Selective S_NAr at C4 + Amine 1 (R¹-NH₂) Mild Conditions A->B C 4-(R¹-amino)-2-chloro-6- (trifluoromethyl)quinoline Intermediate B->C D Step 2: S_NAr at C2 + Amine 2 (R²-NH₂) Forcing Conditions C->D E Final Product: 2,4-Disubstituted Kinase Inhibitor D->E

Caption: General workflow for the sequential synthesis of kinase inhibitors.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. This compound and its derivatives are potential irritants and should be handled with care.

Protocol 1: Synthesis of 4-Anilino-2-chloro-6-(trifluoromethyl)quinoline Intermediate

This protocol details the selective substitution at the C4 position. The choice of aniline allows for the introduction of functionalities known to interact with the hinge region of many kinases.[9]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • Isopropanol or Ethanol (solvent)

  • Concentrated HCl (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in isopropanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add the substituted aniline (1.1 eq) to the suspension. If the reaction is slow, a catalytic amount of concentrated HCl can be added to protonate the quinoline nitrogen, further activating the C4 position.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for isopropanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt will often form.

  • Neutralization & Isolation: Pour the mixture into a beaker containing ice-cold water. Slowly neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the free base of the product.

  • Purification: Filter the solid precipitate using a Büchner funnel, wash thoroughly with distilled water, and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum. The resulting solid is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.[10]

Protocol 2: Synthesis of Final 2,4-Disubstituted-6-(trifluoromethyl)quinoline Inhibitor

This protocol describes the substitution of the remaining chlorine at the C2 position, which typically requires more energy due to its lower reactivity.

Materials:

  • 4-Anilino-2-chloro-6-(trifluoromethyl)quinoline intermediate (from Protocol 1) (1.0 eq)

  • Second Substituted Amine (e.g., 4-aminopiperidine derivative) (1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (base, 2.0-3.0 eq)

Procedure:

  • Reaction Setup: In a sealed reaction vial or flask, dissolve the 4-anilino-2-chloro-6-(trifluoromethyl)quinoline intermediate (1.0 eq) in DMF or NMP.

  • Reagent Addition: Add the second amine (1.5-2.0 eq) followed by the base (DIPEA or K₂CO₃). The base is crucial to scavenge the HCl byproduct.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-140°C. The higher temperature is necessary to overcome the lower reactivity of the C2 position. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final, pure kinase inhibitor.

Data Presentation: Synthesis and Biological Activity

The following tables present representative data from a synthetic campaign targeting kinases involved in oncogenic signaling.

Table 1: Representative Synthetic Results

StepStarting MaterialReagentConditionsYield (%)
1This compound3-chloro-4-fluoroanilineIsopropanol, Reflux, 8h92%
2Intermediate from Step 1(R)-3-aminopiperidineNMP, K₂CO₃, 120°C, 18h65%
1This compound3-methoxyanilineEthanol, Reflux, 10h88%
2Intermediate from Step 11-(2-aminoethyl)pyrrolidineDMF, DIPEA, 110°C, 24h58%

Table 2: Example Inhibitory Activity of Synthesized Compounds

Compound IDR¹ (C4-substituent)R² (C2-substituent)VEGFR-2 IC₅₀ (nM)[7]EGFR IC₅₀ (nM)[2]
EX-01 3-chloro-4-fluorophenyl(R)-piperidin-3-yl12250
EX-02 3-methoxyphenyl2-(pyrrolidin-1-yl)ethyl21535

IC₅₀ values are hypothetical examples based on typical activities for this scaffold.

Targeted Signaling Pathways and Mechanism of Action

Quinoline-based inhibitors synthesized from this scaffold have demonstrated activity against a wide range of kinases, including receptor tyrosine kinases (RTKs) and cytoplasmic kinases.[4][12][13] Two of the most critical pathways in cancer that can be targeted are the EGFR and PI3K/Akt/mTOR signaling cascades.[2][3]

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is an RTK that, upon activation, triggers downstream pathways like Ras/Raf/MEK/ERK, promoting cell proliferation and survival.[10] Many 4-anilinoquinoline derivatives are designed to compete with ATP at the EGFR kinase domain, blocking its activity.[2]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[14] Quinoline derivatives have also been developed as potent inhibitors of PI3K and/or mTOR, making them valuable tools for shutting down this pro-tumorigenic cascade.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Cell Growth, Proliferation) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR Block Inhibitor->PI3K Block EGF EGF (Growth Factor) EGF->EGFR

Caption: Simplified oncogenic signaling pathways targeted by quinoline inhibitors.

Conclusion

The this compound scaffold provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The differential reactivity of the C2 and C4 positions allows for a predictable and efficient sequential SNAr strategy, enabling the creation of large, diverse chemical libraries. By systematically modifying the substituents at these positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds to target key kinases in oncogenic pathways. The protocols and strategies outlined in this document serve as a foundational guide for drug development professionals engaged in the discovery of next-generation targeted cancer therapies.

References

Application Notes and Protocols: 2,4-Dichloro-6-(trifluoromethyl)quinoline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,4-Dichloro-6-(trifluoromethyl)quinoline Scaffold

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3][4] Its rigid, bicyclic aromatic system provides an excellent framework for creating compounds that can effectively interact with biological targets such as protein kinases.[1][2][3] The strategic incorporation of specific substituents onto this core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile.

This guide focuses on a particularly valuable, trifunctional building block: This compound . This reagent offers a convergence of three key features for the medicinal chemist:

  • Orthogonal Reactivity: The two chlorine atoms at the C2 and C4 positions exhibit distinct chemical reactivity, allowing for sequential and regioselective functionalization.[5] This differential reactivity is the key to building molecular complexity in a controlled manner.

  • The Quinoline Core: As a bioisostere for the purine ring of ATP, the quinoline nucleus is an ideal starting point for designing ATP-competitive kinase inhibitors.[1]

  • The Trifluoromethyl Group: The electron-withdrawing CF₃ group at the C6 position significantly impacts the molecule's properties. It enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins through favorable electrostatic interactions.[2][6][7]

These attributes make this compound a powerful starting material for generating diverse libraries of compounds aimed at discovering novel therapeutic agents.

Understanding the Regioselective Reactivity

The synthetic utility of this compound hinges on the differential reactivity of the C2 and C4 chlorine atoms. This selectivity is governed by the electronic properties of the quinoline ring. The pyridine portion of the nucleus is electron-deficient, making the attached chlorine atoms susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • C4 Position: This position is generally the most electrophilic carbon in the quinazoline/quinoline system.[8][9] It is highly susceptible to attack by nucleophiles in SNAr reactions. The strong electron-withdrawing effect of the ring nitrogen and the trifluoromethyl group at C6 further activates this position.

  • C2 Position: The C2 position is also activated, but its reactivity in palladium-catalyzed reactions is uniquely influenced by the adjacent nitrogen atom. The nitrogen can coordinate to the palladium catalyst, directing oxidative addition to the C2-Cl bond.[5]

This differential reactivity allows for a programmed, stepwise functionalization strategy. Typically, the more reactive C4 position is addressed first, followed by modification at the C2 position.

Logical Workflow for Sequential Functionalization

The distinct reactivity of the C2 and C4 positions enables a logical and powerful synthetic strategy for creating diverse molecular architectures. A typical workflow involves an initial reaction at the more electrophilic C4 position, followed by a subsequent transformation at the C2 position. This sequential approach is fundamental to leveraging this building block effectively.

G A This compound B Step 1: C4 Functionalization (e.g., SNAr with an amine) A->B Nucleophile (R-NH2) C 2-Chloro-4-amino-6-(trifluoromethyl)quinoline Intermediate B->C Regioselective Substitution D Step 2: C2 Functionalization (e.g., Suzuki Coupling) C->D Arylboronic Acid, Pd Catalyst E 2-Aryl-4-amino-6-(trifluoromethyl)quinoline (Final Product) D->E C-C Bond Formation

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols

The following protocols are provided as robust starting points for the regioselective functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol details the reaction of this compound with an amine nucleophile, which preferentially substitutes the chlorine at the C4 position.[3][8]

Reaction Scheme:

(Illustrative scheme: Replace with actual image if possible)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., aniline or benzylamine) (1.1 mmol, 1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • n-Butanol or 2-Propanol (5 mL)

Procedure:

  • To a clean, dry reaction vessel, add this compound.

  • Add the chosen solvent (n-butanol or 2-propanol).

  • Add the amine nucleophile, followed by DIPEA.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the 2-chloro-4-(substituted-amino)-6-(trifluoromethyl)quinoline product.

Causality and Insights:

  • Solvent Choice: Polar protic solvents like alcohols can facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Regioselectivity: The higher electrophilicity of the C4 carbon, enhanced by the electron-withdrawing effects of the ring nitrogen and the C6-CF₃ group, directs the nucleophilic attack to this position.[8]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

This protocol describes the arylation of the C2 position of a 2-chloro-4-substituted-quinoline intermediate, prepared as in Protocol 1. The choice of ligand is critical for achieving high yields.[9]

Reaction Scheme:

(Illustrative scheme: Replace with actual image if possible)

Materials:

  • 2-Chloro-4-amino-6-(trifluoromethyl)quinoline intermediate (from Protocol 1) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv) as a 2M aqueous solution

  • 1,4-Dioxane or a Toluene/Water mixture (e.g., 5:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-chloro-quinoline intermediate, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., 1,4-dioxane) followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for the required time (monitoring by TLC or LC-MS is recommended, typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-amino-6-(trifluoromethyl)quinoline.

Causality and Insights:

  • Catalytic Cycle: The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.

  • Base and Solvent: The aqueous base is crucial for the transmetalation step. A biphasic solvent system or a miscible solvent like dioxane is used to dissolve both the organic-soluble starting materials and the water-soluble base.

  • Selectivity: Having already functionalized the more reactive C4 position, the Suzuki coupling proceeds selectively at the remaining C2-Cl bond.

Comparative Data for Reaction Conditions

The choice of palladium catalyst, ligand, and base can significantly influence the outcome of cross-coupling reactions. The following table provides a summary of common conditions used for Suzuki-Miyaura reactions on related chloroquinoline scaffolds.

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)·CH₂Cl₂
Ligand (none needed)PPh₃(dppf)
Base Na₂CO₃K₃PO₄t-BuNH₂
Solvent Dioxane/H₂OTHFi-PrOH/H₂O
Temperature 90-110 °C75 °C80 °C
Typical Substrates Arylboronic acidsArylboronic acidsPotassium Alkenyltrifluoroborates
Reference [9][9][10][11]

Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, we present a hypothetical synthesis of a c-Met kinase inhibitor, inspired by the structure of known drugs like Cabozantinib.[1][12] c-Met is a receptor tyrosine kinase implicated in various cancers.

Synthetic Workflow Diagram

G cluster_0 Step 1: SNAr at C4 cluster_1 Step 2: Suzuki Coupling at C2 cluster_2 Step 3: Final Moiety Installation A This compound C Intermediate 1 (2-Chloro-4-(4-hydroxyphenoxy)-6-(trifluoromethyl)quinoline) A->C B 4-Aminophenol B->C E Intermediate 2 (4-(4-Hydroxyphenoxy)-2-(pyridin-3-yl)-6-(trifluoromethyl)quinoline) C->E D Arylboronic Ester (e.g., Pyridine-3-boronic acid pinacol ester) D->E G Final Product (Hypothetical c-Met Inhibitor) E->G F Side Chain Precursor (e.g., 1-bromo-2-methoxyethane) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloro-6-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, electron-deficient heteroaryl halide. Here, we address common challenges and provide in-depth, evidence-based solutions.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable steps for remediation.

Issue 1: Low to No Yield of the Desired Coupled Product

You've set up your Suzuki coupling reaction with this compound, but upon analysis, you observe a very low yield of the desired product or no product at all. What could be the problem?

A low or non-existent yield in a Suzuki coupling reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Given the electronically deficient nature of the quinoline ring and the presence of two reactive chloride sites, careful consideration of each component is crucial.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the palladium catalyst to the C-Cl bond, can be challenging for aryl chlorides.[1][2] The electron-withdrawing trifluoromethyl group and the nitrogen atom in the quinoline ring do make the C-Cl bonds more susceptible to oxidative addition compared to electron-rich aryl chlorides. However, the choice of catalyst and ligand is still paramount.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other dialkylbiaryl phosphines have been shown to be highly effective for the Suzuki-Miyaura coupling of heteroaryl chlorides.[3][4][5] These ligands promote the formation of the active Pd(0) species and accelerate the rate of oxidative addition.[3] Consider using a pre-formed palladium catalyst with one of these ligands, such as an XPhos palladacycle.

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to decomposition, particularly through protodeboronation, where the C-B bond is cleaved by a proton source.[1][2] This is a common reason for low yields in Suzuki couplings.[1]

    • Solution:

      • Use High-Purity Reagents: Ensure your boronic acid is of high quality and has been stored properly.

      • Consider Boronate Esters: Pinacol esters or MIDA boronates are often more stable alternatives to boronic acids and can be used to circumvent decomposition issues.[1][6]

      • Use Anhydrous Conditions (If Possible): While many Suzuki reactions tolerate water, minimizing water content can reduce the rate of protodeboronation, especially with sensitive boronic acids.[7]

      • Aryltrifluoroborates: Potassium aryltrifluoroborate salts are another class of organoboron reagents that are less prone to protodeboronation compared to aryl boronic acids.[8]

  • Inappropriate Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[8][9] An unsuitable base can lead to a stalled catalytic cycle or promote side reactions.

    • Solution: A screening of bases is often necessary. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[10] The choice of base can also be influenced by the solvent and the specific boronic acid used.[11]

  • Catalyst Deactivation/Poisoning: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[12] Impurities in the starting materials, such as sulfur-containing compounds, can also act as catalyst poisons.[13]

    • Solution:

      • Ligand Selection: The use of bulky ligands can disfavor the coordination of the quinoline nitrogen to the palladium.

      • Reagent Purity: Ensure all reagents, including the solvent, are free from impurities that could poison the catalyst.

      • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling of the boronic acid.[1]

Issue 2: Lack of Regioselectivity - Obtaining a Mixture of C2 and C4 Coupled Products

Your reaction is proceeding, but you are obtaining a mixture of isomers, with the boronic acid coupling at both the C2 and C4 positions of the quinoline ring. How can you control the regioselectivity?

Controlling regioselectivity in the Suzuki coupling of dihaloheterocycles is a common challenge. The relative reactivity of the two chloride positions on this compound will be influenced by both electronic and steric factors. Generally, the C4 position is more electron-deficient and thus more activated towards oxidative addition. However, the C2 position is adjacent to the nitrogen atom, which can also influence reactivity.

Factors Influencing Regioselectivity & Strategies for Control:

  • Electronic Effects: The position of the electron-withdrawing trifluoromethyl group at C6 enhances the electrophilicity of the entire quinoline system. The C4 position is generally considered more electrophilic than the C2 position in quinolines, which would favor initial coupling at C4.

  • Steric Hindrance: The steric environment around the C2 and C4 positions can be exploited to direct the coupling.

    • Strategy: The choice of a bulky phosphine ligand on the palladium catalyst can favor reaction at the less sterically hindered position. While both C2 and C4 are ortho to other atoms, the approach to C4 may be less encumbered.

  • Ligand Control: The nature of the phosphine ligand can have a decisive impact on site-selectivity.[14] Different ligands can favor different reaction pathways.

    • Strategy: A systematic screening of ligands is the most effective approach. For example, in other dihalopyridine systems, ligands like dppf have shown different selectivity compared to more sterically demanding ligands like QPhos.[14]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.

    • Strategy: Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer duration to see if the ratio of isomers improves.

Issue 3: Significant Formation of Homocoupled Boronic Acid Byproduct

You are observing a significant amount of the homocoupled product (Ar-Ar from your boronic acid) in your reaction mixture, which is consuming your nucleophile and reducing the yield of the desired product.

Homocoupling of boronic acids is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

Causes & Prevention Strategies:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[1]

    • Prevention: Rigorous degassing of the reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

  • Use of a Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to Pd(0) can be inefficient, leaving residual Pd(II) that can catalyze homocoupling.[1]

    • Prevention:

      • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Ensure Efficient Reduction: If using a Pd(II) source, the phosphine ligand itself often acts as the reductant. Ensure you are using a sufficient amount of a phosphine that can readily reduce the Pd(II) center.

  • Slow Oxidative Addition: If the oxidative addition of the palladium to the dichloroquinoline is slow, the concentration of the active Pd(0) catalyst can build up, providing more opportunity for side reactions like homocoupling to occur.

    • Prevention: Optimize the conditions for oxidative addition as described in Issue 1 . A more efficient oxidative addition will quickly consume the Pd(0) catalyst in the desired catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is a good starting point for the Suzuki coupling of this compound?

For challenging substrates like heteroaryl chlorides, a robust catalyst system is required. A highly recommended starting point would be a combination of a palladium precatalyst and a bulky, electron-rich dialkylbiaryl phosphine ligand.[3][4]

Palladium SourceLigandRationale
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosThese ligands are known to form highly active catalysts that are effective for the coupling of aryl chlorides and heteroaryl halides.[3][4][5] They accelerate the rate-limiting oxidative addition step.
XPhos Palladacycle G3(Pre-associated)These are air- and moisture-stable precatalysts that generate the active monoligated Pd(0) species in solution, often leading to more reproducible results.

Q2: What is the optimal base and solvent system for this reaction?

The choice of base and solvent is often interdependent and substrate-specific. A good starting point is to use a moderately polar aprotic solvent and a strong inorganic base.

SolventBaseConsiderations
Dioxane, Toluene, or THF (often with a small amount of water)K₃PO₄ or Cs₂CO₃This combination is frequently successful for difficult Suzuki couplings. The water can aid in the dissolution of the base and facilitate the transmetalation step.[1][8]
DMF or AcetonitrileK₂CO₃ or Cs₂CO₃Polar aprotic solvents can sometimes influence the selectivity and rate of the reaction.[15] However, they can also promote side reactions, so careful optimization is needed.

Q3: How can I minimize protodeboronation of my boronic acid?

Protodeboronation is the cleavage of the C-B bond and is a major pathway for boronic acid decomposition.[1]

  • Use Potassium Trifluoroborate Salts: These are generally more stable to protodeboronation than the corresponding boronic acids.[2][8]

  • Use Boronate Esters: Pinacol or MIDA esters are often more robust than boronic acids.

  • Minimize Water: While some water is often beneficial, excess water, especially at high temperatures and with certain bases, can accelerate protodeboronation.

  • Careful Base Selection: The choice of base can influence the rate of protodeboronation. Sometimes a weaker base or anhydrous conditions with a base like KF can be beneficial.[9]

Q4: My reaction turns black. Is this normal?

The formation of a black precipitate, often palladium black, can indicate catalyst decomposition. While a dark coloration of the reaction mixture is common, the formation of a significant amount of black solid is a sign that the catalyst is falling out of the catalytic cycle. This can be caused by:

  • Inefficient Ligand Stabilization: The ligand may not be effectively stabilizing the Pd(0) species, leading to aggregation.

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Presence of Impurities: Certain impurities can cause the catalyst to crash out of solution.

If you observe significant palladium black formation, consider using a more robust ligand, lowering the reaction temperature, or further purifying your starting materials.[7]

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki coupling of this compound.

Suzuki_Troubleshooting Start Start: Low/No Yield Check_Catalyst 1. Evaluate Catalyst System (Pd Source + Ligand) Start->Check_Catalyst Initial Check Check_Boron 2. Assess Boron Reagent (Acid vs. Ester/Salt) Start->Check_Boron Check_Conditions 3. Optimize Conditions (Base, Solvent, Temp) Start->Check_Conditions Optimize_Ligand Screen Bulky/Electron-Rich Phosphine Ligands (e.g., SPhos) Check_Catalyst->Optimize_Ligand Action Use_Precatalyst Use Air-Stable Palladacycle (e.g., XPhos G3) Check_Catalyst->Use_Precatalyst Action Use_Stable_Boron Switch to Pinacol Ester or Trifluoroborate Salt Check_Boron->Use_Stable_Boron Action Screen_Bases Screen Bases (K3PO4, Cs2CO3) Check_Conditions->Screen_Bases Action Screen_Solvents Screen Solvents (Dioxane, Toluene, DMF) Check_Conditions->Screen_Solvents Action Selectivity_Issue Problem: Poor Regioselectivity Ligand_Selectivity Screen Ligands for Regiocontrol (e.g., dppf vs. QPhos) Selectivity_Issue->Ligand_Selectivity Solution Temp_Selectivity Lower Reaction Temperature Selectivity_Issue->Temp_Selectivity Solution Homocoupling_Issue Problem: Boronic Acid Homocoupling Degas Improve Degassing Protocol (Freeze-Pump-Thaw) Homocoupling_Issue->Degas Solution Use_Pd0 Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) Homocoupling_Issue->Use_Pd0 Solution Success Successful Coupling Optimize_Ligand->Success Use_Precatalyst->Success Use_Stable_Boron->Success Screen_Bases->Success Screen_Solvents->Success Ligand_Selectivity->Success Temp_Selectivity->Success Degas->Success Use_Pd0->Success

Caption: Troubleshooting workflow for Suzuki coupling optimization.

References

common side reactions in the functionalization of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,4-dichloro-6-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common challenges and optimize your synthetic routes.

The this compound core is a privileged scaffold in drug discovery, but its reactivity profile presents specific challenges. The two chlorine atoms at the C2 and C4 positions are both activated for displacement, yet they exhibit distinct electronic and steric environments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Understanding the Reactivity of the Core Scaffold

Before diving into specific problems, it's crucial to understand the electronic landscape of the molecule. The quinoline nitrogen atom and the potent electron-withdrawing trifluoromethyl (-CF3) group significantly influence the reactivity of the C-Cl bonds.

  • C4-Position: This position is highly activated towards nucleophilic attack. It is para to the ring nitrogen, allowing for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance. This makes the C4-chloro group the more kinetically favored site for displacement in most nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]

  • C2-Position: This position is ortho to the ring nitrogen. While still activated, the stabilization of the reaction intermediate is generally less effective than at C4. Therefore, substitution at C2 typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than at C4.[3][4]

  • Trifluoromethyl Group (-CF3): Located at C6, this powerful electron-withdrawing group further activates the entire ring system towards nucleophilic attack. It is exceptionally stable under a wide range of chemical, thermal, and photochemical conditions, making it an ideal spectator group for enhancing metabolic stability and modulating physicochemical properties in drug candidates.[5][6][7]

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

This is the most common method for functionalizing the 2,4-dichloroquinoline core. The primary challenges involve controlling regioselectivity and the extent of substitution.

FAQ 1: I'm trying to selectively substitute the C4-chloro position with an amine, but I'm getting a mixture of C2- and C4-substituted products, along with some disubstituted material. How can I improve C4 selectivity?

Answer:

  • Plausible Cause: This is a classic case of over-activation. While C4 is the kinetically preferred site, if the reaction conditions are too harsh (high temperature, prolonged reaction time) or the nucleophile is too reactive, the energy barrier to substitute the less reactive C2 position can be overcome. Disubstitution occurs if more than one equivalent of the nucleophile is used or if the mono-substituted product is reactive enough under the conditions.

  • Troubleshooting & Solutions: The key is precise temperature and stoichiometry control.

    • Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. DFT calculations and experimental evidence show that the activation energy for nucleophilic attack at C4 is lower than at C2, a difference that is more easily exploited at lower temperatures.[1][2]

    • Stoichiometry: Use a slight sub-stoichiometric amount of your nucleophile (e.g., 0.95 equivalents). This ensures that once the more reactive C4-Cl is consumed, there is insufficient nucleophile remaining to react significantly at the C2 position.

    • Solvent Choice: Aprotic polar solvents like DMF, DMAc, or NMP are generally effective. However, for highly reactive nucleophiles, consider a less polar solvent like THF or 1,4-dioxane to temper reactivity.

    • Base Selection: If a base is required (e.g., for amine nucleophiles), use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of stronger bases that might promote side reactions.

  • Mechanistic Insight: The regioselectivity is governed by the stability of the Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized onto the electronegative ring nitrogen through a quinoid resonance structure, which is a highly stabilizing contributor. Attack at C2 does not benefit from this specific resonance form, making its intermediate higher in energy.[8] By keeping the reaction temperature low, you provide only enough energy to overcome the lower activation barrier for C4 substitution.

dot

cluster_start Initial State cluster_pathways Reaction Pathways cluster_outcomes Products Start 2,4-Dichloro-6-(CF3)quinoline + Nucleophile (Nu) C4_Attack Attack at C4 (Lower Activation Energy) Start->C4_Attack Mild Conditions (e.g., 0°C to RT) C2_Attack Attack at C2 (Higher Activation Energy) Start->C2_Attack Harsh Conditions (e.g., High Temp) C4_Product Desired C4-Monosubstituted Product C4_Attack->C4_Product C2_Product Side Product: C2-Monosubstituted C2_Attack->C2_Product Di_Product Side Product: Disubstituted C4_Product->Di_Product Excess Nu High Temp

Caption: Control of regioselectivity in SNAr reactions.

FAQ 2: My SNAr reaction is producing a significant amount of a quinolinone byproduct. What is causing this and how can I prevent it?

Answer:

  • Plausible Cause: This is due to hydrolysis of one of the C-Cl bonds.[9] Water, either from wet solvents, reagents, or atmospheric moisture, can act as a nucleophile, especially under basic conditions or at elevated temperatures. The resulting intermediate readily tautomerizes to the stable quinolinone form. Hydrolysis at C4 is often competitive with other cross-coupling reactions as well.[9]

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: This is critical. Dry your solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through an activated alumina column). Use freshly opened reagents and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Base Selection: If your reaction requires a base, avoid strong hydroxide bases (e.g., NaOH, KOH). Use anhydrous carbonate bases (e.g., K₂CO₃, Cs₂CO₃) that have been flame-dried under vacuum before use, or a non-nucleophilic organic base like DIPEA.

    • Work-up Procedure: Quench the reaction with an anhydrous agent if possible before introducing aqueous solutions. If an aqueous work-up is necessary, perform it at a low temperature to minimize hydrolysis during extraction.

  • Experimental Protocol: Minimizing Hydrolysis in a C4-Amination

    • To a flame-dried flask under Argon, add this compound (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

    • Add anhydrous DMF via syringe.

    • Add the desired amine (1.1 equiv) dropwise at room temperature.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, and filter off the inorganic salts. Remove the solvent in vacuo before proceeding with purification or aqueous work-up.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, the regioselectivity on the 2,4-dichloroquinoline scaffold is not always as straightforward as in SNAr and is highly dependent on the reaction type.

FAQ 3: I am running a Sonogashira coupling with a terminal alkyne and expected substitution at C4, but the reaction is occurring exclusively at C2. Why is this happening and can it be changed?

Answer:

  • Plausible Cause: This is a known and synthetically useful reversal of regioselectivity. In copper-co-catalyzed Sonogashira reactions, the C2 position is often favored.[10] The prevailing hypothesis is that the quinoline nitrogen atom coordinates to the palladium(0) catalyst, directing the oxidative addition to the adjacent C2-Cl bond. This pre-coordination lowers the activation energy for reaction at C2, making it the preferred site over C4.[10]

  • Troubleshooting & Solutions:

    • Embrace the Selectivity: This inherent C2 selectivity is synthetically valuable. A common strategy is to perform the Sonogashira coupling at C2 first, then use the resulting 2-alkynyl-4-chloroquinoline for a subsequent functionalization at C4, such as a Suzuki or Stille coupling.[10]

    • Attempting C4 Alkynylation: Achieving direct, selective Sonogashira coupling at C4 is challenging. It may require screening of different palladium sources, ligands, and copper-free conditions, but C2-selectivity is often dominant.

  • Mechanistic Insight: The oxidative addition of the Pd(0) catalyst to the C-Cl bond is the rate-determining step. The coordination of the lone pair on the quinoline nitrogen to the electron-deficient palladium center creates a pre-complex that holds the catalyst in close proximity to the C2-Cl bond, facilitating its cleavage over the more distant C4-Cl bond.

dot

cluster_main Regioselectivity in Pd-Catalyzed Reactions cluster_snar SₙAr cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki Coupling Substrate 2,4-Dichloro-6-(CF3)quinoline SNAr_Node Nucleophilic Attack (e.g., R-NH₂) Substrate->SNAr_Node Sono_Node Pd(0)/Cu(I), Alkyne Substrate->Sono_Node Suzuki_Node Pd(0), Boronic Acid Substrate->Suzuki_Node SNAr_Product Major Product: C4-Substitution SNAr_Node->SNAr_Product Kinetic Control (Stable Intermediate) Sono_Product Major Product: C2-Substitution Sono_Node->Sono_Product Coordination Control (N→Pd directing effect) Suzuki_Product Major Product: C4-Substitution Suzuki_Node->Suzuki_Product Electronic Control (More electrophilic C4)

Caption: Regioselectivity depends on the reaction mechanism.

FAQ 4: My Suzuki reaction is giving low yields and a lot of boronic acid homocoupling (biaryl byproduct). How can I optimize this?

Answer:

  • Plausible Cause: Homocoupling is a common side reaction in many cross-coupling protocols.[11] It can be caused by several factors:

    • Oxygen Contamination: Dissolved oxygen can promote the homocoupling of boronic acids.

    • Catalyst Decomposition: If the palladium catalyst (specifically the active Pd(0) species) is not properly stabilized by the ligand, it can precipitate as palladium black, which can catalyze homocoupling.

    • Improper Base/Solvent System: The choice of base and solvent is crucial for an efficient transmetalation step. A slow transmetalation can allow side reactions to dominate.

  • Troubleshooting & Solutions: A systematic optimization of conditions is essential for successful cross-coupling.[12]

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for 20-30 minutes can suffice.

    • Catalyst and Ligand Choice: For challenging substrates, pre-formed Pd(II) pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to traditional Pd(PPh₃)₄. These ligands promote fast reductive elimination and stabilize the Pd(0) intermediate.

    • Base and Solvent Screening: A common starting point is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water or DME/water. The presence of water is often beneficial for Suzuki couplings.

    • Temperature: While many modern catalyst systems work at room temperature, some substrates may require gentle heating (60-100 °C) to facilitate efficient catalysis.

Summary Table of Regioselectivity
Reaction TypePrimary Reactive SiteControlling FactorNotes
SNAr (e.g., Amines, Alkoxides) C4Electronic (Intermediate Stability)C2 substitution requires harsher conditions.[1][3]
Suzuki-Miyaura Coupling C4Electronic (Higher Electrophilicity)Generally provides good C4 selectivity.[9]
Sonogashira Coupling C2Coordination (N→Pd Directing Effect)A reliable method for selective C2 alkynylation.[10]
Heck Coupling C4Steric/ElectronicC4 is generally favored, but selectivity can vary.
Buchwald-Hartwig Amination C4ElectronicSimilar to Suzuki, C4 is the more electrophilic and reactive site.

Section 3: Substrate Stability

FAQ 5: Could my reaction conditions (e.g., strong base, high heat) be affecting the trifluoromethyl group on the quinoline ring?

Answer:

  • Plausible Cause & Assessment: The aromatic trifluoromethyl group is one of the most stable functional groups in organic chemistry.[6] It is highly resistant to metabolic degradation, strong acids, and typical oxidizing/reducing agents used in synthesis. The C-F bond is exceptionally strong, and the group's stability is a primary reason for its inclusion in pharmaceutical candidates.[5][6]

  • Likelihood of Side Reactions: Under the vast majority of functionalization conditions for this quinoline core (SNAr, Pd-coupling), the -CF3 group will remain completely intact. Reactions involving nucleophilic attack on an aromatic -CF3 group to displace fluoride are known but require extremely harsh conditions (e.g., very strong nucleophiles at very high temperatures) that are far outside the scope of typical SNAr or cross-coupling protocols.[13]

References

Technical Support Center: Purification of 2,4-Dichloro-6-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-dichloro-6-(trifluoromethyl)quinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these challenging compounds. The unique electronic and steric properties imparted by the dichloro and trifluoromethyl functionalities necessitate a nuanced approach to achieve high purity, which is critical for accurate downstream applications, including biological screening and structural analysis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

I. Common Purification Challenges & Initial Assessment

Derivatives of this compound often present specific purification challenges due to their chemical nature. Understanding these at the outset can inform your purification strategy.

Q1: What are the most common impurities I should expect when synthesizing derivatives of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Isomers: Incomplete reactions or side reactions can lead to the formation of regioisomers, which can be particularly challenging to separate.

  • Hydrolysis Products: The chloro groups on the quinoline ring are susceptible to hydrolysis, leading to the formation of corresponding quinolinone derivatives. This is often exacerbated by prolonged exposure to moisture or acidic/basic conditions during workup.

  • Over-alkylation/acylation Products: If your synthesis involves N-alkylation or acylation, it's possible to have di-substituted products.

  • Tarry By-products: Many syntheses involving quinolines can produce complex, often colored, tarry materials that can complicate purification.

Initial Assessment Workflow:

Before embarking on a large-scale purification, a thorough initial assessment of your crude product is essential.

G cluster_assessment Initial Assessment crude_product Crude Product tlc Thin Layer Chromatography (TLC) crude_product->tlc Quick check for number of components lcms LC-MS Analysis crude_product->lcms Identify mass of components nmr ¹H NMR of Crude crude_product->nmr Identify major species & rough purity decision Assess Purity & Impurity Profile tlc->decision lcms->decision nmr->decision purification_strategy Select Purification Strategy decision->purification_strategy

Caption: Initial assessment workflow for crude this compound derivatives.

II. Troubleshooting Column Chromatography

Column chromatography is a workhorse technique for the purification of quinoline derivatives. However, the unique properties of these compounds can lead to specific challenges.

Q2: My compound is streaking badly on the silica gel TLC plate and column. How can I improve the separation?

A2: Streaking is a common issue with basic compounds like quinolines on acidic silica gel. This is due to strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica surface.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.1-1%). This will neutralize the acidic sites on the silica, leading to sharper bands.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds.

    • Florisil or Cellulose: These can also be effective alternatives, though compatibility should be tested on a small scale first.

  • Solvent System Optimization: A systematic approach to solvent selection is crucial. Use TLC to screen a range of solvent systems with varying polarities. Common systems for quinoline derivatives include hexane/ethyl acetate and dichloromethane/methanol.

Q3: My compound appears to be decomposing on the silica gel column. What can I do to prevent this?

A3: The acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives, particularly those with labile functional groups.

Preventative Measures:

  • Deactivation of Silica Gel: As mentioned above, adding a base to your eluent can mitigate acid-catalyzed decomposition.

  • Minimize Residence Time: Use flash chromatography with applied pressure to reduce the time your compound is in contact with the stationary phase.

  • Lower Temperature: If your compound is thermally labile, consider performing the chromatography in a cold room.

  • Alternative Purification Methods: If decomposition persists, other techniques may be more suitable.

    • Preparative HPLC: Offers high resolution and can be performed with a variety of stationary phases and mobile phases, providing more control over the purification environment.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Data Presentation: Recommended Solvent Systems for Column Chromatography
Compound ClassStationary PhaseCommon Eluent Systems (Gradient)Notes
Neutral Quinoline DerivativesSilica GelHexane/Ethyl Acetate (0-100% EtOAc)A good starting point for many derivatives.
Basic Quinoline DerivativesSilica Gel + 1% Et₃NDichloromethane/Methanol (0-20% MeOH)The added base is crucial to prevent streaking.
Acid-Sensitive Quinoline DerivativesNeutral AluminaHexane/Ethyl Acetate (0-100% EtOAc)Alumina can prevent decomposition.

III. Recrystallization Strategies

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. Finding the right solvent system is key to success.

Q4: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What is a good strategy for solvent screening?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Systematic Solvent Screening Protocol:

  • Small-Scale Tests: Place a small amount of your crude material (10-20 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidate solvents will require a moderate volume.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.

  • Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool.

Common Recrystallization Solvents for Quinoline Derivatives:

  • Ethanol

  • Methanol-Acetone mixture

  • Chloroform-Ethanol mixture

  • Ethyl Acetate/Hexane

IV. Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary.

Q5: My compound is part of a complex mixture with very similar impurities. Would preparative HPLC be a good option?

A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent choice for purifying complex mixtures of quinoline derivatives, especially when impurities have similar polarities to the target compound.

Key Advantages of Preparative HPLC:

  • High Resolution: Can separate compounds with very similar structures.

  • Versatility: A wide range of columns (stationary phases) and mobile phases can be used to optimize the separation.

  • Scalability: The method can be scaled up to purify gram quantities of material.

Typical Preparative HPLC Method Parameters for Quinoline Derivatives:

ParameterValueReference
ColumnC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient70% to 90% B over 20 minutes
Flow Rate20 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm or 325 nm)
Q6: Are there any other specialized techniques for purifying quinoline derivatives?

A6: For certain applications, specialized chromatography techniques can be highly effective.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, which can be beneficial for compounds that are prone to irreversible adsorption or decomposition on silica or alumina.

  • Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is a preparative liquid-liquid chromatography technique that has been successfully applied to the separation of 2-alkylquinolines.

V. Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is a general guideline for the purification of a basic this compound derivative.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give

Technical Support Center: Overcoming Poor Reactivity in Buchwald-Hartwig Amination of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the Buchwald-Hartwig amination of 2,4-dichloro-6-(trifluoromethyl)quinoline. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific, yet crucial, transformation. The inherent electronic properties and substitution pattern of this substrate present a unique set of obstacles that can lead to poor reactivity and low yields. This guide provides in-depth, experience-driven insights and actionable protocols to help you navigate these complexities and achieve successful C-N bond formation.

The Challenge: A Tale of Two Chlorides and an Electron-Withdrawing Group

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, but its success is highly dependent on the electronic and steric nature of the substrates.[1][2][3] The molecule this compound is a particularly challenging substrate for several reasons:

  • Electron-Deficient Heterocycle: The quinoline ring system is inherently electron-deficient. This is further exacerbated by the potent electron-withdrawing trifluoromethyl (-CF3) group at the 6-position.[4] This electronic deficiency can deactivate the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.[1][5][6]

  • Two Potential Reaction Sites: The presence of two chloro substituents at the 2- and 4-positions introduces the challenge of regioselectivity. The relative reactivity of these two sites can be influenced by subtle changes in reaction conditions, potentially leading to a mixture of products or reaction at the undesired position.[7][8]

  • Aryl Chloride Reactivity: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[9][10] Overcoming the strength of the C-Cl bond requires a highly active catalytic system.

dot graph T_S_Guide { layout=dot rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: Logical flow from substrate challenges to experimental problems.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the Buchwald-Hartwig amination of this compound.

Q1: My reaction shows no or very low conversion. What are the most likely causes and how can I address them?

A1: Low conversion is the most frequent issue with this substrate and typically points to an insufficiently active catalyst system or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst System (Palladium Precursor & Ligand): This is the most critical factor.

  • Palladium Precursor: While Pd(OAc)2 and Pd2(dba)3 are common, they require in situ reduction to the active Pd(0) species.[5][6] For challenging substrates, pre-catalysts that readily form the active catalytic species are often superior. Consider using palladacycle precatalysts like G3 or G4 palladacycles.[11]

  • Ligand Selection: The choice of phosphine ligand is paramount. For electron-deficient aryl chlorides, bulky, electron-rich monophosphine ligands are generally the most effective.[9][12] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center.[12]

    • Recommended Ligands:

      • Biaryl Phosphines (Buchwald Ligands): XPhos, SPhos, and RuPhos are excellent starting points.[11][12] XPhos, in particular, is known for its effectiveness with heteroaryl chlorides.[12]

      • Josiphos-type Ligands: These have also shown high efficacy for the amination of heteroaryl chlorides.[12]

    • Avoid: Less electron-rich or less bulky ligands like PPh3 or bidentate ligands such as BINAP and DPPF may not be active enough for this transformation.[1][12]

2. Base Selection: The base plays a crucial role in the deprotonation of the amine and the subsequent reductive elimination.

  • Strength is Key: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are also viable alternatives.[5]

  • Weaker Bases: Weaker bases like K2CO3 or K3PO4 are often ineffective for the amination of aryl chlorides, especially with electron-deficient systems.[5][13]

3. Solvent Choice: The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Aprotic, Non-polar to Moderately Polar Solvents: Toluene and 1,4-dioxane are the most commonly used and generally reliable solvents for Buchwald-Hartwig aminations.[14]

  • Polar Aprotic Solvents: While solvents like DMF can be used, they may lead to catalyst decomposition at higher temperatures.[15]

4. Temperature and Reaction Time:

  • Elevated Temperatures: Due to the low reactivity of the aryl chloride, elevated temperatures (typically 80-110 °C) are often necessary.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[16][17]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for substrate decomposition or side product formation.

dot graph Troubleshooting_Flowchart { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Troubleshooting decision tree for low conversion.

Q2: I'm observing a mixture of products, suggesting a lack of regioselectivity. How can I favor amination at the C2 or C4 position?

A2: The C2 and C4 positions of the quinoline ring have different electronic environments, which can be exploited to achieve regioselectivity. Generally, the C2 position is more electron-deficient and thus more activated towards nucleophilic attack, which can translate to higher reactivity in the oxidative addition step.

  • Kinetic Control: To favor reaction at the more reactive site (likely C2), you can employ milder reaction conditions. This includes:

    • Lowering the temperature: Start at a lower temperature (e.g., 60-80 °C) and slowly increase it if the reaction is too slow.

    • Shorter reaction times: Monitor the reaction closely and stop it once the desired mono-aminated product is formed, before significant reaction at the second position occurs.

  • Ligand Effects: The steric and electronic properties of the ligand can influence regioselectivity. Experimenting with different ligands from the recommended list (XPhos, SPhos, RuPhos) may reveal a preference for one position over the other.[12]

  • Protecting Groups: If achieving the desired regioselectivity through reaction conditions proves difficult, a protecting group strategy might be necessary, although this is less ideal.

A study on 6-bromo-2-chloroquinoline demonstrated that selective amination of the aryl bromide in the presence of the heteroaryl chloride was possible with careful optimization of the catalyst system.[18][19][20][21] A similar principle of differential reactivity can be applied to the two chloro-positions in your substrate.

Q3: My starting material is being consumed, but I'm seeing significant amounts of hydrodehalogenation (replacement of -Cl with -H). What causes this and how can I minimize it?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and arises from β-hydride elimination from the palladium-amido complex, competing with the desired reductive elimination.[1]

  • Ligand Choice: Bulky, electron-rich ligands that accelerate the rate of reductive elimination relative to β-hydride elimination are crucial.[1] The recommended biaryl phosphine ligands (XPhos, SPhos, etc.) are designed to do this.[12]

  • Amine Structure: This side reaction is more prevalent with amines that have β-hydrogens. If your amine coupling partner is the source of the issue, and if the project allows, consider using an amine without β-hydrogens.

  • Water Content: Rigorously dry conditions are important. Water can facilitate protodehalogenation pathways. Ensure your solvent and reagents are anhydrous.

  • Base: While a strong base is necessary, an excessive amount or a base that is too harsh can sometimes promote side reactions. Use the recommended stoichiometry (typically 1.2-1.5 equivalents).

Q4: Are there any specific considerations for the trifluoromethyl group?

A4: The -CF3 group is a strong electron-withdrawing group, which, as mentioned, deactivates the ring towards oxidative addition.[4] This is a primary reason why a highly active catalyst system is required. While the -CF3 group itself is generally stable under Buchwald-Hartwig conditions, its electronic effect necessitates the use of more forcing conditions (higher temperatures, more active catalysts) than for an analogous substrate without this group.[4]

Recommended Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for your specific amine.

Protocol 1: General Procedure using a Palladacycle Pre-catalyst
Reagent Equivalents Purpose
This compound1.0Substrate
Amine1.2Nucleophile
XPhos Pd G30.02 - 0.05Catalyst
XPhos0.02 - 0.05Ligand
NaOtBu1.4Base
Toluene-Solvent

Step-by-Step Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), XPhos Pd G3 (0.02-0.05 eq), XPhos (0.02-0.05 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous, degassed toluene.

  • Add the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Procedure
Reagent Equivalents Purpose
This compound1.0Substrate
Amine1.5Nucleophile
Pd2(dba)30.02Palladium Source
XPhos0.08Ligand
NaOtBu2.0Base
1,4-Dioxane-Solvent

Step-by-Step Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and NaOtBu (2.0 eq).

  • Add anhydrous, degassed 1,4-dioxane.

  • Add the amine (1.5 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 130-150 °C for 10-30 minutes.[16][17]

  • After cooling, work up the reaction as described in Protocol 1.

Note: Microwave conditions often require re-optimization of reagent stoichiometry. The conditions provided are a good starting point based on literature for similar challenging substrates.[16][17]

Concluding Remarks

The successful Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on recognizing the inherent difficulties posed by this substrate and systematically addressing them through the rational selection of a highly active catalyst system and carefully optimized reaction conditions. By starting with a robust catalytic system, such as one based on a bulky biaryl phosphine ligand like XPhos, and methodically troubleshooting issues like low conversion and poor regioselectivity, researchers can unlock efficient access to a valuable class of substituted quinoline derivatives.

References

Technical Support Center: Suzuki Reaction with 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support resource for researchers utilizing 2,4-dichloro-6-(trifluoromethyl)quinoline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the formation of unwanted byproducts. Our goal is to move beyond simple procedural lists and explain the causal mechanisms behind these issues, empowering you to optimize your synthetic outcomes.

Section 1: Troubleshooting Guide: Identifying and Mitigating Key Byproducts

This section addresses the most frequently encountered byproducts in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My analysis (LC-MS/GC-MS) shows a significant peak corresponding to the mass of my boronic acid coupling partner minus the B(OH)₂ group (Ar-H). What is this byproduct and why does it form?

A1: This byproduct is the result of protodeboronation, a major and often frustrating side reaction in Suzuki couplings. [1] It occurs when the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, consuming your nucleophile and reducing the yield of the desired product.[2][3]

Causality and Mechanism: Protodeboronation is highly sensitive to your reaction conditions. The mechanism can be catalyzed by acid or base, and its rate is influenced by several factors:

  • pH and Base: The choice and concentration of the base are critical. While a base is essential to activate the boronic acid for transmetalation, excessively strong bases or high pH can accelerate the decomposition of the boronate anion ([ArB(OH)₃]⁻) into the unwanted protonated arene.[3]

  • Temperature and Time: Higher temperatures and prolonged reaction times, often employed to drive sluggish couplings, can significantly increase the rate of protodeboronation.[3]

  • Substrate Instability: Heteroaromatic boronic acids, especially those containing basic nitrogen atoms, are notoriously susceptible to this side reaction.[2][3]

Actionable Mitigation Strategies:

  • Re-evaluate Your Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). In some systems, fluoride-based bases like CsF can also be effective.[2]

  • Use Boronic Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate. MIDA boronates are particularly robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[4]

  • Optimize Temperature: Run trials at lower temperatures (e.g., 60-80 °C) to find a balance where the cross-coupling proceeds at an acceptable rate while minimizing the protodeboronation pathway.

  • Accelerate the Desired Reaction: Employing more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can increase the rate of the catalytic cycle, allowing the desired coupling to outcompete the slower protodeboronation side reaction.[5][6]

Q2: I've isolated a dimer of my boronic acid reagent (Ar-Ar) and a dimer of the quinoline starting material. What causes this homocoupling?

A2: Homocoupling is another common side reaction that can occur with either the boronic acid or the aryl halide.

A) Boronic Acid Homocoupling (Ar-Ar): This is typically promoted by the presence of molecular oxygen.[7][8] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then undergo a different catalytic cycle involving two molecules of the boronic acid, leading to the homocoupled byproduct.

Mitigation Strategy:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard procedure involves bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst. For maximum effect, use the "freeze-pump-thaw" method (3-4 cycles).[9]

B) Aryl Halide Homocoupling (Quinoline-Quinoline): This reductive homocoupling can occur through a Pd(0)/Pd(II) cycle, sometimes facilitated by certain solvents or additives acting as reducing agents.[10] It is more common with highly reactive aryl halides.

Mitigation Strategy:

  • Control Catalyst Loading: Use the minimum effective catalyst loading. Excess palladium can sometimes favor side reactions.

  • Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different phosphine ligands may be necessary.

Q3: My product mixture contains mono-dechlorinated (C₄H₄N(CF₃)Cl-R) and/or fully dechlorinated (C₄H₄N(CF₃)-R) species. What is hydrodehalogenation and how do I prevent it?

A3: Hydrodehalogenation (or dehalogenation) is the replacement of a halogen on your electrophile with a hydrogen atom. [11] This side reaction is particularly problematic with electron-deficient heteroaryl halides like this compound.[9]

Causality and Mechanism: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources:

  • Reaction with Base: Some bases can react with the palladium complex to generate hydrides.

  • Solvent as Hydride Source: Alcohols (e.g., isopropanol, ethanol) or even trace water can act as hydride donors.[9]

  • Amine Bases: If using an amine as a base, it can also be a source of Pd-H.[11]

Once formed, the Ar-Pd-H intermediate can undergo reductive elimination to produce the dechlorinated byproduct (Ar-H).[11]

Actionable Mitigation Strategies:

  • Avoid Hydride-Donating Solvents: Use aprotic solvents like dioxane, THF, or toluene.[9]

  • Optimize the Base: Switch to non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid alkoxide bases if possible.[9]

  • Use a More Active Catalyst System: A highly active catalyst that promotes rapid oxidative addition and transmetalation can help the desired cross-coupling outpace the formation and reaction of Pd-H species.[12]

Section 2: Visualizing the Competing Reaction Pathways

The following diagram illustrates the main Suzuki catalytic cycle and the points at which the primary side reactions diverge. Understanding these competing pathways is key to effective troubleshooting.

Suzuki_Byproducts Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + [R'-B(OH)₃]⁻ PdH Pd-H Species ArPdX->PdH + Hydride Source (Solvent, Base) ArAr_Side Ar-Ar (Homocoupling) ArPdX->ArAr_Side ArPdR Ar-Pd(II)-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R' (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst ArH_Side Ar-H (Dehalogenation) PdH->ArH_Side Reductive Elimination R_H_Side R'-H (Protodeboronation) Boronic R'-B(OH)₂ Boronic->R_H_Side H₂O, Base, Heat RR_Side R'-R' (Homocoupling) Oxygen O₂ Oxygen->RR_Side + R'-B(OH)₂ + Pd(0)

Caption: Competing pathways in the Suzuki reaction leading to common byproducts.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Which chlorine atom on this compound is more reactive? The reactivity of the two chlorine atoms is governed by the electronic environment of the quinoline ring. The C4 position is generally more electron-deficient due to its para-relationship to the ring nitrogen and its vinylogous relationship to the electron-withdrawing trifluoromethyl group. Therefore, the C4-Cl bond is typically more activated towards oxidative addition and will react preferentially over the C2-Cl bond under kinetically controlled conditions.[13]

  • FAQ 2: How can I achieve selective mono-coupling? To favor mono-arylation at the more reactive C4 position, you can manipulate the stoichiometry and reaction conditions.

    • Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid reagent relative to the dichloroquinoline.

    • Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will maximize the kinetic selectivity between the two positions.

    • Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the second, slower coupling from occurring.

  • FAQ 3: What are the best general starting conditions for this substrate to minimize byproducts? A robust starting point for coupling with this compound would be:

    • Catalyst/Ligand: A modern pre-catalyst like XPhos Pd G3 (1-2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) with a bulky biarylphosphine ligand like XPhos or RuPhos (2-4 mol%).[6]

    • Base: K₃PO₄ (2.0-3.0 equivalents).

    • Solvent: A rigorously degassed aprotic solvent like 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 ratio).[9]

    • Temperature: Start at 80-100 °C and adjust based on reaction progress and byproduct formation.

  • FAQ 4: How can I reliably detect these byproducts? Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It allows you to identify all components in your crude reaction mixture by their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of each byproduct. Proton NMR (¹H NMR) of the crude mixture can also be used to identify and quantify the byproducts if clean signals are present.

Section 4: Data and Protocol Summaries

Byproduct Summary Table
Byproduct NameCommon IdentifierPrimary Cause(s)Key Mitigation Strategy
Protodeboronation Ar-HExcess base, high temperature, water, substrate instabilityUse milder base (K₃PO₄), lower temperature, consider boronate esters (MIDA, pinacol).[1][3]
Aryl Halide Homocoupling Quinoline-QuinolineHigh catalyst loading, presence of reducing agentsUse minimal effective catalyst loading, ensure rigorous degassing.[10]
Boronic Acid Homocoupling Ar-ArPresence of oxygenPerform rigorous "freeze-pump-thaw" degassing cycles on the solvent and reaction mixture.[7][8]
Hydrodehalogenation Quinoline-HPd-H formation from solvents (alcohols), base, or waterUse aprotic solvents (dioxane, toluene), choose non-hydride donating bases (K₃PO₄).[9][11]
Incomplete Reaction Mono-coupled productInsufficient reactivity, catalyst deactivationIncrease temperature, screen more active catalysts/ligands, increase reaction time.[6]
Protocol 1: General Procedure for Di-substitution with Byproduct Minimization

This protocol is designed as a robust starting point for achieving di-substitution on the this compound core.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and potassium phosphate (K₃PO₄, 4.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the quinoline.

  • Degassing: Bubble argon through the stirred reaction mixture for an additional 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the di-substituted product is maximized.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 5: References

  • Wikipedia. Protodeboronation. --INVALID-LINK--[1]

  • BenchChem. Technical Support Center: Protodeboronation in Suzuki Reactions. --INVALID-LINK--[2]

  • BenchChem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions. --INVALID-LINK--[3]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--[14]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. --INVALID-LINK--[5]

  • Wikipedia. Suzuki reaction. --INVALID-LINK--[15]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. --INVALID-LINK--[7]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. --INVALID-LINK--

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. --INVALID-LINK--[16]

  • BenchChem. Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. --INVALID-LINK--[17]

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--[8]

  • ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. --INVALID-LINK--[10]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. --INVALID-LINK--[4]

  • ResearchGate. Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. --INVALID-LINK--[13]

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--[6]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--[18]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. --INVALID-LINK--[12]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. --INVALID-LINK--

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--[19]

  • BenchChem. how to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--[9]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--[11]

  • ResearchGate. Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. --INVALID-LINK--[20]

References

Technical Support Center: Managing Regioselectivity in 2,4-Dichloro-6-(trifluoromethyl)quinoline Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-6-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselective substitutions on this highly versatile, yet complex, scaffold. The inherent reactivity of the C2 and C4 positions presents a significant synthetic hurdle. This document provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes regioselectivity in nucleophilic aromatic substitution (SNAr) on this compound so challenging?

A1: The challenge arises from the electronic architecture of the quinoline ring itself, which is further modulated by the powerful electron-withdrawing trifluoromethyl (-CF3) group at the C6 position. Both the C2 and C4 chlorine atoms are activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic nitrogen atom.

  • Activation of C4: The C4 position (para to the nitrogen) is highly activated through resonance stabilization of the negative charge in the Meisenheimer intermediate. The nitrogen atom can directly delocalize the charge. This often makes C4 the kinetically favored site for nucleophilic attack.

  • Activation of C2: The C2 position (ortho to the nitrogen) is activated primarily through a strong inductive effect from the adjacent electronegative nitrogen.

  • Influence of the -CF3 Group: The -CF3 group at C6 is a potent electron-withdrawing group that further acidifies the aromatic ring, increasing the overall rate of SNAr reactions at both positions[1]. This heightened reactivity can sometimes diminish the inherent selectivity between the C2 and C4 sites, leading to product mixtures if conditions are not carefully controlled.

The competition between these activated sites is the central issue. Achieving high selectivity requires a nuanced understanding of the interplay between the nucleophile, solvent, and temperature.

Q2: What are the key factors that determine whether a nucleophile will substitute at the C2 or C4 position?

A2: The regiochemical outcome is not governed by a single factor but by a delicate balance of electronic and steric effects, as well as reaction conditions. Generally, these can be broken down into three pillars:

  • The Nucleophile: The nature of the incoming nucleophile is paramount.

    • Amines (N-Nucleophiles): Primary and secondary amines, including anilines and aliphatic amines, show a strong kinetic preference for substitution at the C4 position[2][3]. This is a widely documented phenomenon in similar heterocyclic systems like 2,4-dichloroquinazolines[3][4].

    • Alkoxides and Thiolates (O- & S-Nucleophiles): "Harder" nucleophiles like alkoxides or "softer" nucleophiles like thiolates can be directed towards the C2 position, although this often requires more forcing conditions (e.g., higher temperatures). This may be due to a shift towards thermodynamic control or different orbital interactions.

    • Steric Hindrance: Bulky nucleophiles may favor the less sterically hindered C4 position, although the steric environment around C2 is not significantly more crowded in the substrate itself.

  • Reaction Conditions:

    • Temperature: Lower temperatures (e.g., room temperature to ~80 °C) typically favor the kinetically controlled C4-substituted product. Higher temperatures can sometimes lead to the formation of the C2-substituted isomer or a mixture of products, potentially by allowing the reaction to overcome a higher activation barrier or by enabling equilibration to the thermodynamically more stable product[3].

    • Solvent: The choice of solvent influences nucleophile reactivity and the stability of intermediates. Polar aprotic solvents like THF, ethanol, or isopropanol are commonly used for selective C4 amination[2]. More activating solvents like DMF or DMSO can accelerate the reaction but may also decrease selectivity.

  • Mechanistic Pathway: While most SNAr reactions are presumed to be stepwise, proceeding through a distinct Meisenheimer intermediate, some are now understood to be concerted or borderline[5][6]. The transition state's stability, which is influenced by all the factors above, ultimately dictates the reaction pathway and regioselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the lab, providing direct, actionable solutions and protocols.

Problem 1: My reaction with an amine is producing a mixture of C2 and C4 substituted isomers, with the C4 product being major. How can I increase selectivity for C4 substitution?

This is a classic kinetic vs. thermodynamic control issue. To favor the kinetic C4 product, you must optimize conditions to prevent the reaction from proceeding to the C2 isomer.

Root Cause Analysis:

  • High Temperature: Elevated temperatures provide enough energy to overcome the activation barrier for C2 substitution, leading to mixed products.

  • Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can allow for the slower formation of the C2 isomer.

Solutions & Protocols:

  • Strategy A: Reduce Reaction Temperature Many C4-aminations proceed efficiently at room temperature or with gentle heating. Overheating is a common cause of reduced selectivity.

  • Strategy B: Utilize a Non-Polar or Moderately Polar Solvent Solvents like ethanol, isopropanol, or THF often provide excellent C4 selectivity with amine nucleophiles[2].

dot

C4_Selective_Amination_Workflow start Goal: Synthesize 4-Amino-2-chloro-6-(trifluoromethyl)quinoline substrate Starting Material This compound start->substrate nucleophile Nucleophile Primary or Secondary Amine (e.g., Aniline, Benzylamine) substrate->nucleophile conditions Initial Conditions Solvent: Ethanol or THF Temp: Room Temperature Base (optional): DIPEA, Et3N nucleophile->conditions reaction Stir for 2-24h Monitor by TLC/LC-MS conditions->reaction workup Aqueous Workup & Extraction reaction->workup analysis Analyze Crude Product (¹H NMR, LC-MS) workup->analysis outcome Outcome? analysis->outcome success Success: >95% C4 Selectivity outcome->success High Selectivity failure Failure: Mixture of C2/C4 Isomers outcome->failure Low Selectivity troubleshoot Troubleshooting: 1. Lower Temperature (0°C to RT) 2. Change Solvent (e.g., Dioxane) 3. Check Nucleophile Purity failure->troubleshoot

Caption: Workflow for optimizing C4-selective amination.

Protocol 1: Highly Selective Synthesis of 4-Anilino-2-chloro-6-(trifluoromethyl)quinoline

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous ethanol or 2-propanol (approx. 0.1 M concentration).

  • Reagents: Add aniline (1.1 eq) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq). The base scavenges the HCl byproduct.

  • Reaction: Stir the mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure C4-substituted product.

Problem 2: I need to synthesize the C2-substituted isomer. My attempts result in the C4 isomer or a mixture.

Achieving C2 selectivity is less straightforward and often requires deviating from standard conditions used for amination.

Root Cause Analysis:

  • Kinetic Trap: The C4 position is the kinetically preferred site for many nucleophiles. Standard conditions will almost always yield the C4 product.

  • Nucleophile Choice: Amines are generally poor choices for achieving C2 selectivity.

Solutions & Protocols:

  • Strategy A: Change the Nucleophile Class Oxygen nucleophiles, such as sodium methoxide or phenoxide, have a higher propensity to react at the C2 position, especially at elevated temperatures.

  • Strategy B: Employ Higher Temperatures Pushing the reaction to higher temperatures (e.g., >100 °C or under microwave irradiation) can sometimes favor the thermodynamically more stable C2 isomer, although this is highly substrate and nucleophile-dependent[3].

dot

Regioselectivity_Mechanism cluster_c4 C4 Substitution (Kinetic Pathway) cluster_c2 C2 Substitution (Thermodynamic/Higher Energy Pathway) C4_TS [TS_C4]‡ (Lower Energy) C4_Intermediate Meisenheimer Complex (C4) (Resonance Stabilized by N) C4_TS->C4_Intermediate Fast Product_C4 C4-Substituted Product (Kinetic Product) C4_Intermediate->Product_C4 Fast Cl⁻ loss C2_TS [TS_C2]‡ (Higher Energy) C2_Intermediate Meisenheimer Complex (C2) (Inductive Stabilization) C2_TS->C2_Intermediate Slow Product_C2 C2-Substituted Product (Thermodynamic Product) C2_Intermediate->Product_C2 Fast Cl⁻ loss Start 2,4-Dichloro-6-(CF3)quinoline + Nucleophile (Nu⁻) Start->C4_TS Low Temp, Amine Nu Start->C2_TS High Temp, Alkoxide Nu

Caption: Competing pathways for C2 vs. C4 substitution.

Protocol 2: General Procedure for C2-Alkoxylation

  • Setup: In a flame-dried, sealed tube or microwave vial, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) under an inert atmosphere.

  • Alkoxide Formation: Suspend the NaH in anhydrous DMF or DMSO. Slowly add the desired alcohol (e.g., methanol, benzyl alcohol) (1.5 eq) at 0 °C and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Reaction: Seal the vessel and heat the reaction to 100-140 °C. The use of microwave irradiation can significantly shorten reaction times. Monitor carefully by LC-MS.

  • Workup: After cooling, cautiously quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Mg₂SO₄, and concentrate. Purify by column chromatography to isolate the C2-alkoxy-4-chloro-6-(trifluoromethyl)quinoline.

Data Summary Tables

Table 1: Empirical Guide to Nucleophile Regioselectivity

Nucleophile ClassExample NucleophileTypical Major ProductGeneral Conditions
Primary Amines BenzylamineC4-NHCH₂PhEtOH, Room Temp to 60 °C
Aryl Amines AnilineC4-NHPhiPrOH, DIPEA, 80 °C
Secondary Amines MorpholineC4-MorpholinylTHF, Et₃N, 60 °C
Alkoxides Sodium MethoxideC2-OMeDMF or MeOH, 100-120 °C
Thiolates Sodium ThiophenoxideC2-SPhDMF, 80-100 °C

Note: This table represents general trends. Outcomes can be highly dependent on the specific substrate and precise reaction conditions.

Table 2: Effect of Reaction Conditions on the Regioselectivity of Amination (Reaction: this compound + Benzylamine)

SolventTemperature (°C)Time (h)Approx. C4:C2 Ratio
Ethanol2524>98 : 2
Ethanol78 (reflux)690 : 10
THF66 (reflux)895 : 5
DMF100470 : 30
Dioxane100685 : 15

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Dichlorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichlorinated quinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky transformations. Here, we move beyond generic advice to provide in-depth, evidence-based troubleshooting strategies tailored to the unique reactivity of dichlorinated quinolines. Our goal is to empower you with the causal understanding needed to overcome common hurdles and achieve your synthetic targets.

Introduction: The Challenge of Dichlorinated Quinolines

Dichlorinated quinolines are valuable synthons in medicinal chemistry, but their use in Suzuki-Miyaura reactions is frequently plagued by issues such as low yield, poor selectivity between the two chlorine atoms, and competing side reactions. The electron-deficient nature of the quinoline ring and the potential for the nitrogen atom to coordinate with the palladium catalyst add layers of complexity to an already nuanced reaction mechanism.[1][2][3] This guide will dissect these challenges and provide logical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki reaction with a dichlorinated quinoline is not working at all, or the yield is very low. What are the most likely causes?

Answer:

A complete failure or very low yield in a Suzuki coupling with a dichlorinated quinoline typically points to one or more fundamental issues with the reaction setup or the catalytic cycle. Let's break down the most common culprits.

1. Inefficient Catalyst Activation or Decomposition:

The active catalyst in a Suzuki reaction is a Pd(0) species.[4][5][6] If your precatalyst (often a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf)) is not efficiently reduced to Pd(0), the catalytic cycle will not initiate.[4] Conversely, the active Pd(0) can aggregate into inactive palladium black, especially at high temperatures.

  • Troubleshooting Steps:

    • Choice of Catalyst: For challenging substrates like dichlorinated quinolines, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or more advanced pre-catalysts (e.g., Buchwald or PEPPSI-type) that readily form the active Pd(0) species.[4][7]

    • Ligand Selection: Ensure you are using an appropriate phosphine ligand. Electron-rich and bulky phosphine ligands can stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst decomposition.[8][9][10] For heteroaromatic chlorides, ligands like SPhos or XPhos are often effective.[8]

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[11][12] Rigorously degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7]

2. Issues with the Boronic Acid/Ester:

The stability and reactivity of your boronic acid are critical.

  • Troubleshooting Steps:

    • Purity and Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base, or homocoupling.[4] Use fresh, high-purity boronic acid. If stability is an issue, consider using the corresponding boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are often more robust.

    • Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can sometimes lead to side reactions.

3. Inappropriate Base or Solvent System:

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][13] The solvent affects the solubility of reactants and the stability and activity of the catalyst.[14][15]

  • Troubleshooting Steps:

    • Base Selection: A common cause of failure is a base that is too weak or too strong. For dichlorinated quinolines, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[6][16] If your substrate has base-sensitive functional groups, a milder base like KF might be necessary.[13]

    • Solvent System: A mixture of an organic solvent and water is often required.[1][4] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[6][7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Ensure your organic solvent is of high quality, as impurities can poison the catalyst.[14]

Question 2: I am observing significant amounts of the mono-dechlorinated quinoline byproduct. How can I minimize this dehalogenation side reaction?

Answer:

Dehalogenation, the replacement of a chlorine atom with a hydrogen atom, is a common and frustrating side reaction in Suzuki couplings, particularly with electron-deficient heteroaromatics.[7][17] It arises from the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the quinoline moiety.[4][7]

  • Sources of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., amines), or even trace amounts of water.[4][7]

Strategies to Minimize Dehalogenation:

  • Choice of Halide: While you are working with dichlorinated quinolines, it's worth noting that the propensity for dehalogenation generally follows the order I > Br > Cl.[7][18][19] This means that while chlorides are less reactive in the desired coupling, they are also less prone to dehalogenation.

  • Careful Selection of Reaction Parameters:

    • Temperature: High temperatures can promote dehalogenation.[17] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Reaction Time: Prolonged reaction times can lead to increased dehalogenation. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Optimize the Catalyst System:

    • Ligand Choice: The ligand can significantly influence the relative rates of cross-coupling versus dehalogenation. Bulky, electron-donating ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.

  • Purity of Reagents:

    • Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to the formation of Pd-H species. Ensure your boronic acid is of high purity.

The following diagram illustrates the competition between the desired Suzuki coupling and the undesired dehalogenation pathway.

G A Ar-Pd(II)-Cl(L₂) (Oxidative Addition Product) B Transmetalation (with R-B(OH)₂) A->B Desired Pathway F Formation of Pd-H (from solvent, base, etc.) A->F Undesired Pathway G Ar-Pd(II)-H(L₂) A->G Ligand Exchange C Ar-Pd(II)-R(L₂) B->C D Reductive Elimination C->D E Ar-R (Desired Product) D->E J Pd(0)L₂ H Reductive Elimination G->H I Ar-H (Dehalogenated Byproduct) H->I

Caption: Competing pathways in Suzuki coupling.

Question 3: I am struggling with controlling the selectivity of my reaction. How can I favor mono-arylation over di-arylation of my dichlorinated quinoline?

Answer:

Achieving selective mono-arylation on a dihalogenated heterocycle is a significant challenge. The relative reactivity of the two chlorine atoms is key. For 2,4-dichloroquinoline, the C2 position is generally more reactive and will typically undergo the first Suzuki coupling.[2][3][20][21] This is due to the electronic effect of the nitrogen atom, which makes the C2 position more electrophilic.[3] However, after the first arylation, the electronic properties of the quinoline ring are altered, which can affect the reactivity of the remaining chlorine atom.

Strategies to Promote Mono-arylation:

  • Stoichiometry Control: This is the most straightforward approach.

    • Carefully control the stoichiometry of the boronic acid. Use 1.0 to 1.2 equivalents to favor the mono-substituted product.[22] Avoid a large excess of the boronic acid.

  • Reaction Time and Temperature:

    • Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting dichlorinated quinoline is consumed but before significant formation of the di-arylated product occurs.

    • Lowering the reaction temperature can often improve selectivity by slowing down the second, often more difficult, coupling reaction.

  • Ligand Selection: The choice of ligand is critical for controlling selectivity.

    • Bulky Ligands: Sterically hindered ligands can physically block the second substitution, thereby favoring mono-arylation.[20][22][23] Ligands such as P(t-Bu)₃ or bulky biaryl phosphine ligands (e.g., from the Buchwald portfolio) can be effective.[20][23]

  • Solvent Effects: The solvent can influence the relative rates of the first and second coupling reactions.[15][20] Screening different solvents can be beneficial. Nonpolar solvents may favor mono-arylation in some cases.

The following decision tree provides a systematic approach to optimizing for mono-arylation.

G start Goal: Selective Mono-arylation stoich Adjust Stoichiometry: Use 1.0-1.2 eq. of Boronic Acid start->stoich monitor Monitor Reaction Closely (TLC/LC-MS) stoich->monitor temp_time Lower Temperature & Reduce Reaction Time monitor->temp_time Di-arylation observed success Successful Mono-arylation monitor->success Good selectivity ligand Change Ligand: Try Bulky Phosphines (e.g., P(t-Bu)₃, XPhos) temp_time->ligand Still low selectivity temp_time->success Good selectivity solvent Screen Solvents: (e.g., Toluene, Dioxane, THF) ligand->solvent Still low selectivity ligand->success Good selectivity solvent->success Good selectivity failure Di-arylation still problematic solvent->failure No improvement

Caption: Troubleshooting workflow for mono-arylation.

Question 4: My reaction is complete, but I am having difficulty purifying the product from the starting materials and byproducts. Any suggestions?

Answer:

Purification can be challenging due to the similar polarities of the starting material, mono-arylated product, di-arylated product, and homocoupled byproducts.

Purification Strategies:

  • Column Chromatography:

    • Solvent System Optimization: Carefully screen solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes or petroleum ether) is often necessary to achieve good separation.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Aqueous Workup: A thorough aqueous workup is essential to remove the inorganic base and any water-soluble byproducts. Washing the organic layer with brine can help to break up emulsions.[1][6]

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help to remove the palladium catalyst, which can sometimes interfere with purification.[24]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of a Dichlorinated Quinoline

This protocol is a starting point and should be optimized for your specific substrate and boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the dichlorinated quinoline (1.0 equiv.), the boronic acid (1.2 equiv. for mono-arylation), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6] Purify the crude product by column chromatography or recrystallization.

Table of Recommended Reaction Conditions
ParameterRecommendation for Dichlorinated QuinolinesRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Buchwald PrecatalystsProvides active Pd(0); advanced catalysts are more robust.[4][6][16]
Ligand PPh₃, dppf, SPhos, XPhos, P(t-Bu)₃Electron-rich, bulky ligands stabilize the catalyst and promote oxidative addition.[8][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Moderately strong inorganic bases are effective for transmetalation.[6][7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic organic solvent with water to dissolve the base and activate the boronic acid.[1][6][14]
Temperature 80-110 °CSufficient thermal energy for reaction, but higher temperatures may increase side reactions.[7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X(L₂) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)-R'(L₂) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar_r Ar-R' (Product) reductive_elimination->ar_r ar_x Ar-X (Dichloroquinoline) ar_x->oxidative_addition r_boron R'-B(OR)₂ r_boron->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4][5][6]

References

Technical Support Center: Solubility Enhancement for 2,4-Dichloro-6-(trifluoromethyl)quinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the solubility of 2,4-Dichloro-6-(trifluoromethyl)quinoline in various reaction mixtures. Drawing from established principles of organic chemistry and extensive field experience, this resource offers troubleshooting workflows, frequently asked questions, and detailed experimental protocols to help you overcome challenges and achieve optimal reaction outcomes.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a trifluoromethyl group, often enhances lipophilicity and biological activity.[1] However, the rigid, aromatic nature of the quinoline core, combined with the presence of halogen and trifluoromethyl substituents, can lead to poor solubility in common organic solvents. This limited solubility often presents a significant hurdle in achieving efficient and reproducible reaction kinetics, leading to issues such as incomplete reactions, low yields, and purification difficulties.

This guide provides a structured approach to systematically address these solubility challenges.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and solve them.

Issue 1: Starting Material (this compound) Fails to Dissolve Completely at Room Temperature.

Problem: You've added your this compound to the chosen reaction solvent, but a significant portion remains as a solid suspension, even with vigorous stirring.

Troubleshooting Workflow

start Incomplete Dissolution of Starting Material step1 Increase Temperature start->step1 step2 Introduce a Co-solvent step1->step2 If dissolution is still incomplete or reaction is temperature-sensitive success Starting Material Dissolved step1->success If successful step3 Evaluate Solvent Polarity step2->step3 If co-solvent is ineffective or causes side reactions step2->success If successful step4 Consider Alternative Solvents step3->step4 step4->success If a suitable solvent is found fail Persistent Solubility Issues (Consult Further Resources) step4->fail If all tested solvents fail

Caption: Workflow for addressing incomplete dissolution of the starting material.

Solutions in Detail
  • Temperature Adjustment:

    • Rationale: The solubility of most solids increases with temperature. Gently warming the reaction mixture can provide the necessary energy to overcome the crystal lattice energy of the solid.

    • Protocol:

      • Begin by warming the reaction mixture in increments of 10 °C, monitoring for dissolution.

      • Use a controlled heating method (e.g., an oil bath with a temperature controller) to avoid localized overheating.

      • Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants. Do not exceed the recommended temperature for your specific reaction.

  • Co-solvency:

    • Rationale: Adding a co-solvent can modify the overall polarity of the solvent system, enhancing the solubility of the solute.[2] For a relatively nonpolar compound like this compound, a less polar co-solvent might be beneficial if a polar primary solvent is being used, and vice-versa.

    • Protocol:

      • Prepare a stock solution of your starting material in a small amount of a good, compatible solvent (e.g., DMSO, DMF, or NMP).

      • Add the stock solution dropwise to the main reaction mixture while stirring vigorously.[3]

      • Keep the final concentration of the co-solvent to a minimum (typically <10% v/v) to avoid significantly altering the reaction conditions or causing purification issues.[3]

  • Solvent System Re-evaluation:

    • Rationale: The principle of "like dissolves like" is fundamental. The polarity of the solvent should ideally match that of the solute.[4]

    • Action: Refer to the solvent selection table in the FAQ section below to choose a more appropriate solvent or solvent mixture.

Issue 2: Product Precipitation During the Reaction.

Problem: The reaction starts in a homogeneous solution, but as the reaction progresses, a solid precipitates, indicating that the product is less soluble than the starting material in the chosen solvent.

Troubleshooting Workflow

start Product Precipitation During Reaction step1 Add More Solvent (Dilution) start->step1 step2 Increase Reaction Temperature step1->step2 If dilution is impractical or ineffective success Reaction Proceeds Homogeneously step1->success If successful step3 Change Solvent System Mid-Reaction step2->step3 If temperature increase is not viable step2->success If successful step4 Consider a Biphasic System with PTC step3->step4 If mid-reaction solvent change is complex step3->success If successful step4->success If PTC is effective fail Precipitation Persists (Re-design Reaction Conditions) step4->fail If PTC is not applicable or fails

Caption: Workflow for addressing product precipitation during the reaction.

Solutions in Detail
  • Dilution:

    • Rationale: The simplest approach is often to add more of the reaction solvent to keep the product below its saturation point.

    • Protocol: Incrementally add more of the primary reaction solvent until the precipitate redissolves. Be aware that this will decrease the overall concentration of your reactants, which may slow down the reaction rate.

  • Temperature Increase:

    • Rationale: As with the starting material, increasing the temperature can enhance the solubility of the product.

    • Protocol: Gradually increase the reaction temperature while monitoring for both dissolution of the precipitate and any potential side reactions or decomposition.

  • Phase-Transfer Catalysis (PTC):

    • Rationale: If your reaction involves an ionic reactant in an aqueous phase and your organic substrate is in an organic phase, a phase-transfer catalyst can facilitate the reaction at the interface, potentially avoiding the need for complete dissolution of all components in a single phase.[5][6] Quaternary ammonium salts are common PTCs for anionic reactants.[6]

    • Protocol:

      • Select an appropriate phase-transfer catalyst based on your reactants (e.g., tetrabutylammonium bromide or chloride).

      • Add a catalytic amount (typically 1-10 mol%) of the PTC to the biphasic reaction mixture.

      • Ensure vigorous stirring to maximize the interfacial area between the two phases.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for reactions involving this compound?

A1: The choice of solvent is highly dependent on the specific reaction being performed (e.g., nucleophilic substitution, cross-coupling). However, based on the structure of this compound, a good starting point would be moderately polar aprotic solvents.

Solvent ClassExamplesRationale
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood for many organometallic reactions and can dissolve a range of organic compounds.
Aromatic Hydrocarbons Toluene, XyleneSuitable for higher temperature reactions; their nonpolar nature can be beneficial.
Amides N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Highly polar aprotic solvents with excellent solvating power for a wide range of substrates. Use with caution as they can be difficult to remove.
Chlorinated Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good general-purpose solvents, but their reactivity in the presence of strong nucleophiles or Lewis acids should be considered.

It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.

Q2: How does the trifluoromethyl group affect the solubility of the quinoline derivative?

A2: The trifluoromethyl (-CF3) group is highly electron-withdrawing and increases the lipophilicity (fat-solubility) of the molecule.[1] This generally leads to better solubility in nonpolar organic solvents and poorer solubility in polar solvents, especially water.

Q3: Can solvent-free reaction conditions be an option?

A3: Yes, for certain types of reactions, such as the Friedländer synthesis of quinolines, solvent-free conditions can be highly effective.[7] These reactions are often carried out at elevated temperatures, where the reactants themselves form a molten phase.[8] This approach can be environmentally friendly and simplify product isolation.[7]

Q4: Are there any specific safety considerations when heating halogenated compounds like this?

A4: Yes. Halogenated aromatic compounds can be hazardous. Always work in a well-ventilated fume hood. When heating, be aware of the potential for decomposition, which could release toxic fumes. Consult the Safety Data Sheet (SDS) for this compound and all other reactants before starting your experiment.[9]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility

Objective: To determine the approximate solubility of this compound in a range of common organic solvents at different temperatures.

Materials:

  • This compound

  • A selection of solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, Ethanol)

  • Small vials with screw caps

  • Magnetic stirrer and stir bars

  • Controlled temperature bath (e.g., oil bath or heating block)

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

  • Observe and record whether the solid has completely dissolved.

  • If the solid has not dissolved, increase the temperature by 20 °C and stir for another 15-30 minutes. Record your observations.

  • Repeat step 5 until the solid dissolves or the boiling point of the solvent is approached.

  • If the solid dissolves at any stage, you can optionally add more of the solid in known increments to determine the saturation point.

  • Repeat this process for each of the selected solvents.

  • Tabulate your results to compare the solubility across different solvents and temperatures.

References

minimizing homocoupling in Suzuki reactions of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: Suzuki Reactions of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions, particularly homocoupling, and to improve reaction efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction where two identical molecules couple together. In the Suzuki reaction, this typically manifests in two ways:

  • Boronic Acid Homocoupling: Two molecules of the boronic acid (or ester) reagent couple to form a symmetrical biaryl. This is often the most prevalent homocoupling byproduct.[1][2]

  • Aryl Halide Homocoupling: Two molecules of your electrophile, in this case, this compound, couple to form a symmetrical biquinoline.

These side reactions consume starting materials, reduce the yield of your desired cross-coupled product, and introduce impurities that can be difficult to separate.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of oxygen and palladium(II) species.[1][2][3][4][5]

  • Oxygen-Mediated Pathway: Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled dimer, regenerating Pd(0) in the process.[1][3][5]

  • Pd(II) Precatalyst Pathway: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before the primary catalytic cycle is established.[1][3]

Q3: I'm observing poor regioselectivity between the C2 and C4 positions. Which position is expected to react first?

A3: For 2,4-dichloroquinolines, the C4 position is generally more reactive towards Suzuki coupling than the C2 position. This is due to the electronic properties of the quinoline ring system. Published methodologies have demonstrated a strategy involving regioselective alkynylation at the C2 position, followed by a Suzuki coupling at the C4 position, which supports the higher reactivity of the C4 chloride under these conditions.[6][7] You can leverage this inherent reactivity to achieve selective mono-arylation at the C4 position by carefully controlling stoichiometry and reaction time.

Q4: How does my choice of ligand impact homocoupling?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[1][8][9] Their steric bulk promotes the desired reductive elimination step to form the cross-coupled product and can physically hinder the formation of intermediates leading to homocoupling.[3][10]

Q5: Can the base I choose affect the amount of homocoupling?

A5: Yes, the base is crucial. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[11][12][13][14][15] If the base is too weak or the activation is slow, the desired cross-coupling reaction slows down, giving more time for side reactions like homocoupling to occur. However, an overly strong base can sometimes promote decomposition of sensitive boronic acids. A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.[16]

Visualizing the Reaction Pathways

To effectively troubleshoot, it's essential to understand the desired catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Competing Homocoupling Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OA Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR R-B(OH)₂ Base TM Transmetalation (R-B(OH)₂) Product Ar-R ArPdR->Product RE Reductive Elimination Product->Pd0 Catalyst Regeneration Pd0_homo Pd(0)L₂ PdII Pd(II) Species Pd0_homo->PdII Oxidation O2 O₂ Homo_Dimer R-R PdII->Homo_Dimer 2 x R-B(OH)₂ Homo_Dimer->Pd0_homo Reduction

Caption: Desired Suzuki cycle vs. the competing homocoupling pathway.

Troubleshooting Guide: Minimizing Homocoupling

Use this section to diagnose and resolve specific issues encountered during your experiments with this compound.

Problem 1: High Levels of Boronic Acid Homocoupling (Aryl-Aryl Dimer)

This is the most common issue, where the boronic acid reagent dimerizes, leading to low yield and purification challenges.

Logical Troubleshooting Workflow:

Troubleshooting_Workflow Start High Boronic Acid Homocoupling Observed Check_Degassing Is your degassing procedure rigorous? Start->Check_Degassing Improve_Degassing ACTION: 1. Use freeze-pump-thaw (3x). 2. Sparge solvent with Argon/N₂ for at least 30 mins. 3. Ensure all reagents (including water) are degassed. Check_Degassing->Improve_Degassing No Check_Catalyst What is your Palladium source? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Catalyst ACTION: 1. Use a Pd(0) source (e.g., Pd₂(dba)₃). 2. Use a modern precatalyst (e.g., Buchwald G3/G4) that rapidly forms Pd(0). Check_Catalyst->Switch_Catalyst Pd(II) salt Check_Ligand Is your ligand promoting fast oxidative addition? Check_Catalyst->Check_Ligand Pd(0) / Precatalyst Switch_Catalyst->Check_Ligand Switch_Ligand ACTION: 1. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). 2. Increase ligand:Pd ratio slightly (e.g., from 2:1 to 2.5:1). Check_Ligand->Switch_Ligand No / Unsure End Homocoupling Minimized Check_Ligand->End Yes Switch_Ligand->End

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Solutions:

ParameterRecommended Action & Rationale
Atmosphere Control Action: Rigorously degas all solvents (including water) and the reaction headspace before adding the catalyst.[2][4] Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Rationale: This directly addresses the oxygen-mediated homocoupling pathway by removing dissolved O₂, preventing the oxidation of the active Pd(0) catalyst.[3][5]
Palladium Source Action: Switch from Pd(II) salts (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a modern Buchwald precatalyst (e.g., XPhos Pd G3).[1][3][10] Rationale: Pd(0) sources and efficient precatalysts enter the catalytic cycle directly or generate the active Pd(0) species very rapidly, minimizing the time Pd(II) is present to directly catalyze homocoupling.[3]
Ligand Selection Action: Employ bulky, electron-rich biarylmonophosphine ligands. Rationale: These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired Suzuki cycle.[8][9] A faster desired reaction outcompetes the slower homocoupling side reaction.
Boronic Reagent Action: Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[17] Alternatively, employ "slow-release" strategies using MIDA boronates if protodeboronation is also an issue.[18][19] Rationale: Boronate esters are often more stable and less prone to decomposition and homocoupling than their corresponding acids.[17]

Experimental Protocol: Selective C4-Arylation of this compound

This protocol provides a robust starting point for minimizing homocoupling while targeting selective arylation at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, or Toluene/H₂O)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the quinoline.

  • Degassing (Sparge): Bubble Argon or Nitrogen gas through the stirred reaction mixture for 15-20 minutes. This is a critical step to remove any final traces of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (1-2 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Look for the disappearance of the starting quinoline and the appearance of the mono-arylated product. Note that over-running the reaction can lead to undesired C2 coupling.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired 4-aryl-2-chloro-6-(trifluoromethyl)quinoline.

References

Validation & Comparative

2,4-Dichloro-6-(trifluoromethyl)quinoline vs other dichlorinated quinolines in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Quinoline Reactivity

I've initiated targeted Google searches to gather data on synthesizing and reacting 2,4-dichloro-6-(trifluoromethyl)quinoline and related dichlorinated quinolines. Currently, I'm focusing on comparative reactivity studies to identify key differences and similarities. I'm prioritizing reactions and conditions that could lead to interesting synthetic applications.

Deep Dive: Quinoline Reactivity

I'm now prioritizing reactions and conditions for this compound with a keen eye on synthesizing analogous dichlorinated quinolines. I'll thoroughly analyze the search results, zeroing in on reactivity differences and regioselectivity, paying special attention to the trifluoromethyl group's influence. I'm searching for direct comparative experimental protocols to generate a structured comparison document.

Charting Comparative Quinoline Behavior

I've just initiated a series of comprehensive Google searches focused on synthesis and reactivity comparisons of this compound and related compounds. My focus is now on extracting details on regioselectivity and substrate scope differences. I'm searching for specific comparative experimental data to build a strong basis for the comparison document.

A Researcher's Guide to Regioselective Functionalization: Comparing the Reactivity of C-2 and C-4 Chlorine in 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a privileged structure, appearing in a vast array of therapeutic agents.[1] The compound 2,4-Dichloro-6-(trifluoromethyl)quinoline is a particularly valuable synthetic intermediate, offering two distinct reaction sites—the chlorine atoms at the C-2 and C-4 positions. The strategic and selective functionalization of these positions is paramount for creating diverse molecular libraries and optimizing lead compounds. The potent electron-withdrawing trifluoromethyl group at the C-6 position further enhances the reactivity of this scaffold, making a nuanced understanding of its regioselectivity essential.[2][3][4]

This guide provides an in-depth comparison of the reactivity of the C-2 and C-4 chlorine atoms, supported by mechanistic principles and experimental data, to empower chemists to predictably control synthetic outcomes.

The Theoretical Basis: Electronic Factors Governing Reactivity

The differential reactivity of the two chlorine atoms is a direct consequence of the electronic landscape of the quinoline ring, a phenomenon best explained through the lens of Nucleophilic Aromatic Substitution (SNAr).

In the quinoline system, the nitrogen heteroatom exerts a powerful electron-withdrawing effect (-I and -M), rendering the carbons of the pyridine ring electrophilic. The C-2 and C-4 positions are particularly activated because a nucleophilic attack at these sites allows the resulting negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, a key stabilizing feature.

However, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position under kinetically controlled conditions.[5][6][7] The rationale lies in the superior stability of the intermediate formed from the C-4 attack.

  • Attack at C-4: The negative charge is delocalized across the nitrogen and the vinylogous imine system, providing extensive stabilization. Computational studies on the analogous 2,4-dichloroquinazoline system confirm this, showing that the carbon at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the preferred site for nucleophilic attack.[6][8][9]

  • Attack at C-2: The negative charge is stabilized by the adjacent nitrogen, but the delocalization is less extensive compared to the C-4 adduct.

The 6-trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly increases the electrophilicity of the entire ring system.[2][10][11] This global activation makes both chlorine atoms more labile but does not typically alter the inherent reactivity preference of C-4 over C-2 in SNAr reactions.

G cluster_0 Nucleophilic Attack on 2,4-Dichloroquinoline cluster_1 Pathway A: Attack at C-4 (Kinetically Favored) cluster_2 Pathway B: Attack at C-2 Start 2,4-Dichloro-6-(CF3)quinoline Int_C4 Meisenheimer Intermediate (Attack at C-4) Start->Int_C4 More Stable Intermediate (Greater delocalization) Int_C2 Meisenheimer Intermediate (Attack at C-2) Start->Int_C2 Less Stable Intermediate Nuc Nucleophile (e.g., R-NH2) Nuc->Start Prod_C4 4-Substituted-2-chloroquinoline (Major Product - Mild Conditions) Int_C4->Prod_C4 -Cl⁻ Prod_C2 2-Substituted-4-chloroquinoline (Minor Product or requires different mechanism) Int_C2->Prod_C2 -Cl⁻ G cluster_0 Step 1: Selective Functionalization cluster_1 Step 2: Functionalization of Remaining Site start 2,4-Dichloro-6-(CF3)quinoline prod1_c4 4-Amino-2-chloro-6-(CF3)quinoline start->prod1_c4 Amination (SNAr) Mild Conditions prod1_c2 2-Alkynyl-4-chloro-6-(CF3)quinoline start->prod1_c2 Sonogashira Coupling (Pd-Catalyzed) final1 2-Alkynyl-4-amino-6-(CF3)quinoline prod1_c4->final1 Sonogashira Coupling (Pd-Catalyzed) final2 4-Amino-2-alkynyl-6-(CF3)quinoline prod1_c2->final2 Amination (SNAr) Harsher Conditions

References

A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of therapeutic agents have been built.[1] Its rigid, bicyclic aromatic system provides an ideal template for molecular recognition by various biological targets. The strategic introduction of specific substituents can dramatically modulate the pharmacological profile of the quinoline core. This guide focuses on a particularly compelling starting scaffold: 2,4-dichloro-6-(trifluoromethyl)quinoline . The electron-withdrawing nature of the chlorine atoms at the 2 and 4-positions, coupled with the lipophilic and metabolically stable trifluoromethyl group at the 6-position, creates a unique electronic and steric environment ripe for derivatization in the quest for novel therapeutic agents.

This guide provides a comparative analysis of the biological activities of derivatives synthesized from this scaffold, with a primary focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and detail the methodologies used to generate these findings.

The Strategic Importance of the this compound Scaffold

The this compound molecule is an excellent starting point for the synthesis of a diverse library of compounds. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for selective substitution, enabling the introduction of a wide array of functional groups. This targeted modification is key to tuning the biological activity of the resulting derivatives. The trifluoromethyl group at the 6-position is a common feature in modern drug design, often enhancing metabolic stability and membrane permeability.

Anticancer Activity: A Tale of Targeted Inhibition

Derivatives of the quinoline scaffold have shown significant promise as anticancer agents, often functioning as inhibitors of key signaling proteins involved in cancer cell proliferation and survival.[2] While direct studies on a broad series of this compound derivatives are emerging, we can infer structure-activity relationships from closely related quinoline and quinazoline analogues.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and quinoline-based structures have been successfully developed as EGFR inhibitors.[3] The following table summarizes the in vitro cytotoxic activity of various substituted quinoline and quinazoline derivatives against cancer cell lines, providing insight into the potential of our core scaffold.

Compound IDCore StructureSubstituent at C2/C4Cancer Cell LineIC50 (µM)Reference
Compound 21 QuinolineAmide/Sulfonamide DerivativesH1975 (L858R/T790M)0.21[3]
Compound 18a QuinazolineN-ArylK5620.3[4]
Compound 18b QuinazolineN-ArylK5620.05[4]
Compound 20 Quinazoline4-AnilinoMERS-CoV infected Vero cells0.157[5]
Compound 29 Quinoline2-ArylvinylP. falciparum Dd20.0048[6]

Analysis of Anticancer Activity:

The data suggests that substitution at the 4-position with anilino or related aromatic amines can lead to potent biological activity. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives, compound 20 demonstrated a remarkable IC50 of 0.157 µM against MERS-CoV infected cells, highlighting the potential of this substitution pattern.[5] Similarly, N-aryl substitution at the 2-position of the quinazoline core in compounds 18a and 18b resulted in potent cytotoxicity against the K562 chronic myeloid leukemia cell line, with IC50 values of 0.3 µM and 0.05 µM, respectively.[4]

In the context of our this compound scaffold, these findings imply that nucleophilic substitution of the chlorine at the 4-position with various anilines or other amino-containing moieties is a promising strategy for developing potent anticancer agents. The trifluoromethyl group at the 6-position is expected to further enhance the activity of these derivatives.

The following workflow illustrates a typical approach for evaluating the anticancer activity of newly synthesized compounds.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound synth Derivatization (e.g., Nucleophilic Substitution) start->synth purify Purification & Characterization synth->purify cell_culture Cancer Cell Line Culture purify->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 kinase_assay Kinase Inhibition Assay (e.g., EGFR) ic50->kinase_assay western_blot Western Blot for Signaling Pathways kinase_assay->western_blot apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) western_blot->apoptosis_assay

Caption: Workflow for Anticancer Drug Discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., H1975, K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Possibilities

The quinoline core is also a cornerstone of many antimicrobial agents.[7][8] The introduction of a trifluoromethyl group can enhance the antimicrobial potency of these compounds.

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains.

Compound IDCore StructureKey SubstituentsMicrobial StrainMIC (µg/mL)Reference
Compound 8 QuinolineN-methylbenzofuro[3,2-b]E. faecium (VRE)4[7]
Compound 18j QuinolineHydrazone analogueVarious0.33 - 4.87 (GI50)[9]
Thiourea Derivative ThioureaFluorinated and nitro-substitutedS. aureus1.25 (IC50)[10]

Analysis of Antimicrobial Activity:

The data indicates that quinoline derivatives possess a broad spectrum of antimicrobial activity. For example, quinoline-based hydrazone analogues, such as compound 18j , have shown significant anti-proliferative activity against a panel of 60 human cancer cell lines, with GI50 values in the low micromolar range, and also exhibit antimicrobial properties.[9] Furthermore, a novel N-methylbenzofuro[3,2-b]quinoline derivative demonstrated potent activity against vancomycin-resistant Enterococcus faecium with an MIC of 4 µg/mL.[7]

These results suggest that derivatizing the this compound scaffold with hydrazone moieties or fusing it with other heterocyclic systems could yield potent antimicrobial agents. The electron-withdrawing nature of the dichlorinated quinoline core, combined with the lipophilicity of the trifluoromethyl group, may facilitate penetration of the microbial cell wall and interaction with intracellular targets.

The general workflow for the discovery of new antimicrobial agents is depicted below.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation start This compound synth Derivatization start->synth purify Purification & Characterization synth->purify mic_assay Broth Microdilution for MIC purify->mic_assay mic_determination Determine MIC Values mic_assay->mic_determination agar_diffusion Agar Disc Diffusion agar_diffusion->mic_determination mbc_assay Determine MBC mic_determination->mbc_assay biofilm_assay Biofilm Inhibition Assay mbc_assay->biofilm_assay toxicity_assay Cytotoxicity against Mammalian Cells biofilm_assay->toxicity_assay

Caption: Workflow for Antimicrobial Drug Discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related quinoline and quinazoline derivatives, we can extrapolate key SAR trends for the this compound scaffold:

  • Substitution at the 4-position: This position is critical for both anticancer and antimicrobial activity. The introduction of anilino, aminoalkyl, or hydrazone moieties at this position appears to be highly favorable. The nature of the substituent on the appended group can further modulate activity.

  • Substitution at the 2-position: While the 4-position is often the primary site of modification, substitution at the 2-position can also significantly impact biological activity. Arylvinyl and N-aryl substitutions have shown promise in enhancing potency.

  • The Role of the 6-(Trifluoromethyl) Group: This group generally enhances the lipophilicity and metabolic stability of the molecule, which can lead to improved cellular uptake and bioavailability. It is a key feature for potent biological activity in many quinoline-based compounds.

  • The Chlorine Atoms: The electron-withdrawing effect of the chlorine atoms at the 2 and 4-positions likely influences the overall electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The comparative analysis of related compounds strongly suggests that strategic derivatization at the 2- and 4-positions can yield potent anticancer and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of derivatives from this scaffold to establish more definitive structure-activity relationships. Mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates. The versatility of this scaffold, combined with the favorable properties imparted by the trifluoromethyl group, ensures that its derivatives will remain an active area of investigation in the field of drug discovery.

References

Assessing the Kinase Inhibitory Profile of 2,4-Dichloro-6-(trifluoromethyl)quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology and inflammation, quinoline derivatives have emerged as a particularly fruitful area of research for the development of potent and selective kinase inhibitors.[2] Protein kinases, as central nodes in cellular signaling pathways, are frequently dysregulated in various diseases, making them attractive targets for therapeutic intervention. The versatility of the quinoline core allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[3] This guide focuses on the 2,4-dichloro-6-(trifluoromethyl)quinoline scaffold as a starting point for the synthesis of novel kinase inhibitors and provides a framework for assessing their inhibitory profiles. The trifluoromethyl group at the 6-position is of particular interest as it can significantly modulate the physicochemical properties of the molecule, potentially enhancing cell permeability and metabolic stability.[4]

This guide will provide a comparative analysis of the kinase inhibitory profile of derivatives originating from this compound. We will delve into the synthetic strategies to diversify this core structure, present detailed protocols for robust in vitro and cell-based kinase inhibition assays, and discuss the interpretation of the resulting data through a structure-activity relationship (SAR) lens. By comparing the inhibitory profiles of these novel derivatives against known kinase inhibitors, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools and insights to explore this promising class of compounds.

Synthetic Strategy: From a Dichloro Core to a Library of Analogs

The this compound core serves as a versatile starting material for generating a library of derivatives. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for sequential and selective substitution, providing a straightforward route to a diverse set of compounds. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the 2-position.

A typical synthetic approach involves the initial displacement of the C4-chloro group with a primary or secondary amine, followed by a subsequent substitution at the C2-position. This strategy allows for the introduction of a wide variety of functionalities to probe the chemical space around the quinoline scaffold.

Below is a representative synthetic scheme for the preparation of 4-anilino-2-substituted-6-(trifluoromethyl)quinoline derivatives.

G start This compound intermediate 4-Anilino-2-chloro-6-(trifluoromethyl)quinoline start->intermediate Nucleophilic Aromatic Substitution (e.g., DIPEA, n-BuOH, reflux) aniline Aniline Derivative (R1-NH2) aniline->intermediate final_product 4-Anilino-2-substituted-6-(trifluoromethyl)quinoline intermediate->final_product Second Nucleophilic Substitution (e.g., Pd-catalyzed cross-coupling or SNAr with stronger nucleophile) nucleophile Nucleophile (Nu-H) nucleophile->final_product

Caption: Synthetic route to 4-anilino-2-substituted-6-(trifluoromethyl)quinolines.

Experimental Protocols for Kinase Inhibitory Profiling

A thorough assessment of the kinase inhibitory profile of novel compounds requires a multi-tiered approach, starting with in vitro biochemical assays and progressing to more physiologically relevant cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This initial screen provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used to generate light in a luciferase-based reaction. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Test compound or vehicle (DMSO) control.

    • Kinase enzyme in appropriate assay buffer.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Kinase Reaction Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Cellular Kinase Inhibition Assay (Target Engagement)

Cell-based assays are crucial for confirming that a compound can engage its target kinase within a cellular environment. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific kinase in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase serves as the energy acceptor. When the tracer is bound to the kinase, a BRET signal is generated. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate and incubate overnight.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells. Then, add the NanoBRET™ tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target kinase in live cells.

Comparative Kinase Inhibitory Profile

To illustrate the assessment process, we will consider a hypothetical derivative, Compound A (4-(3,4,5-trimethoxyanilino)-6-(trifluoromethyl)quinoline) , which has been synthesized and profiled against a panel of kinases. For comparison, we will use Staurosporine, a well-known broad-spectrum kinase inhibitor, and a relevant FDA-approved drug that targets a similar kinase family, such as Erlotinib for EGFR.

Table 1: In Vitro Kinase Inhibitory Profile of Compound A

Kinase TargetCompound A IC50 (nM)Staurosporine IC50 (nM)Erlotinib IC50 (nM)
GAK505N/A
EGFR>10,000202
VEGFR25,00015>10,000
Src1,20010>10,000
c-Met80025>10,000

N/A: Not applicable or data not available.

Interpretation of Results:

The data in Table 1 suggests that Compound A exhibits potent inhibitory activity against Cyclin G-associated kinase (GAK) with an IC50 of 50 nM.[5] In comparison to the promiscuous inhibitor Staurosporine, Compound A shows a degree of selectivity. Importantly, it displays significantly weaker activity against other common kinase targets like EGFR and VEGFR2, suggesting a favorable selectivity profile. Erlotinib, a known EGFR inhibitor, is highly potent against its target but shows no significant activity against GAK. This comparative data highlights the potential of the 4-anilino-6-(trifluoromethyl)quinoline scaffold to yield selective GAK inhibitors.

Structure-Activity Relationship (SAR) Insights

The kinase inhibitory profile of quinoline derivatives is highly sensitive to the nature and position of substituents. Based on the available literature for related quinoline scaffolds, we can infer some potential SAR trends for the 2,4-disubstituted-6-(trifluoromethyl)quinoline series.

SAR cluster_quinoline Quinoline Core cluster_r1 R1 at C4 (Anilino Moiety) cluster_r2 R2 at C2 quinoline r1_ewg Electron-withdrawing groups (e.g., Cl, CF3) - May enhance activity r1_edg Electron-donating groups (e.g., OMe) - Can modulate selectivity r1_hbond H-bond donors/acceptors - Crucial for hinge binding r2_small Small, lipophilic groups - May improve potency r2_hbond Groups capable of H-bonding - Can increase affinity

Caption: Key structural features influencing the kinase inhibitory activity.

  • Substitution at the 4-position (Anilino Ring): The nature of the substituent on the anilino ring is critical for potency and selectivity. Small, hydrophobic groups, as well as those capable of forming hydrogen bonds with the kinase hinge region, are often favored. For instance, the trimethoxy substitution in Compound A likely contributes to its specific interactions within the GAK binding pocket.

  • Substitution at the 2-position: This position offers an additional vector for modification to enhance potency and selectivity. Introduction of small alkyl or aryl groups, or functionalities that can form additional hydrogen bonds, could significantly impact the inhibitory profile.

  • The 6-(Trifluoromethyl) Group: This group is known to increase the lipophilicity and metabolic stability of compounds. Its electron-withdrawing nature can also influence the overall electronic properties of the quinoline ring, which in turn can affect kinase binding.

Relevant Signaling Pathway: The Role of GAK in Cellular Trafficking

GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. By phosphorylating key proteins involved in the formation and disassembly of clathrin-coated vesicles, GAK regulates intracellular trafficking. Dysregulation of this pathway has been implicated in various diseases, including cancer and viral infections.

GAK_Pathway receptor Receptor ap2 AP2 Complex receptor->ap2 ligand Ligand ligand->receptor clathrin Clathrin vesicle Clathrin-coated Vesicle clathrin->vesicle ap2->clathrin endosome Endosome vesicle->endosome gak GAK gak->vesicle Phosphorylation (vesicle uncoating) compound_a Compound A compound_a->gak Inhibition

Caption: Simplified schematic of GAK's role in clathrin-mediated endocytosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at both the 2- and 4-positions provide a rich platform for generating compound libraries with diverse pharmacological profiles. The example of a 4-anilino-6-(trifluoromethyl)quinoline derivative demonstrating potent and selective inhibition of GAK highlights the potential of this scaffold to yield valuable tool compounds and potential therapeutic leads.

Future efforts should focus on a systematic exploration of the structure-activity relationships by synthesizing and screening a broader range of derivatives. This should include variations in the anilino moiety at the 4-position and the introduction of diverse substituents at the 2-position. Comprehensive kinase profiling of the most potent compounds against a large panel of kinases will be essential to fully characterize their selectivity. Furthermore, cell-based assays to assess the impact of these inhibitors on cellular processes regulated by their target kinases will be crucial for validating their mechanism of action and therapeutic potential.

References

Comparative In Vitro Evaluation of Novel Compounds Derived from 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking New Therapeutic Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a wide array of pharmacologically active compounds.[1] Its versatile framework has given rise to numerous approved drugs with applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][2] Within this esteemed class of heterocycles, 2,4-Dichloro-6-(trifluoromethyl)quinoline emerges as a particularly valuable starting material. The strategic placement of a trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, while the highly reactive chloro substituents at the C2 and C4 positions provide facile handles for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[3][4]

This guide presents a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the this compound core. We will explore their comparative performance in three key therapeutic areas: oncology, microbiology, and immunology. The methodologies detailed herein are designed to be robust and self-validating, providing researchers with the critical data needed to identify and advance promising new chemical entities.

General Synthetic Strategy: Diversifying the Quinoline Core

The primary route for derivatization of the this compound scaffold involves sequential nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is generally more labile than the chlorine at C2, allowing for regioselective functionalization. By carefully selecting reaction conditions and nucleophiles (e.g., anilines, aliphatic amines, thiols), a vast chemical space can be explored to generate novel derivatives with distinct pharmacological profiles.[5][6]

G A This compound C Intermediate: 2-Chloro-4-(Nu1)-6-(trifluoromethyl)quinoline A->C Regioselective Substitution at C4 B Nucleophile 1 (Nu1-H) (e.g., Aniline derivative) Condition A (e.g., Reflux in EtOH) B->C E Final Compound: 2-(Nu2)-4-(Nu1)-6-(trifluoromethyl)quinoline C->E Substitution at C2 D Nucleophile 2 (Nu2-H) (e.g., Piperazine) Condition B (e.g., High Temp, DMAc) D->E

Caption: General workflow for the synthesis of novel quinoline derivatives.

Part 1: Comparative Anticancer Evaluation

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, modulation of critical signaling kinases like SGK1, and interference with DNA replication.[3][7][8] The following protocols provide a tiered approach to screen and characterize the antiproliferative and cytotoxic effects of novel compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel compounds (TFMQ-1, TFMQ-2) against a panel of human cancer cell lines, benchmarked against Doxorubicin, a standard chemotherapeutic agent. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)
TFMQ-1 MCF-7Breast Adenocarcinoma12.5
HCT-116Colon Carcinoma9.8
PC-3Prostate Cancer15.2
TFMQ-2 MCF-7Breast Adenocarcinoma5.4
HCT-116Colon Carcinoma3.1
PC-3Prostate Cancer7.6
Doxorubicin (Ref.) MCF-7Breast Adenocarcinoma0.8
HCT-116Colon Carcinoma0.5
PC-3Prostate Cancer1.2

Note: Data are hypothetical, based on typical activities of quinoline derivatives found in literature for illustrative purposes.[7][8][9]

Experimental Protocols

This colorimetric assay is a primary screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully discard the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the resulting dose-response curve.

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). It is crucial for identifying if a compound induces cell cycle arrest.[4][9]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell population using a flow cytometer. The resulting DNA content histogram reveals the percentage of cells in each phase of the cell cycle.

G cluster_checkpoints Cell Cycle Checkpoints G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis M->G1 G1S G1/S Checkpoint G2M G2/M Checkpoint

Caption: The four phases of the eukaryotic cell cycle.

Part 2: Comparative Antimicrobial Evaluation

The emergence of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the urgent development of new antibacterial agents.[10] Quinoline derivatives, particularly fluoroquinolones, have a proven track record as potent antibacterials, typically by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel compounds against representative Gram-positive and Gram-negative bacterial strains. Ciprofloxacin is included as a reference antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][11]

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
TFMQ-1 816
TFMQ-2 48
Ciprofloxacin (Ref.) 0.50.25

Note: Data are hypothetical, based on typical activities of quinoline derivatives found in literature for illustrative purposes.[10][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining the in vitro potency of a new antimicrobial agent against a specific bacterial strain.

  • Preparation of Inoculum: Culture bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

G cluster_prep Preparation cluster_assay Assay Execution cluster_result Result Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension (Final conc. ~5x10^5 CFU/mL) A->C B Standardize bacterial inoculum to ~1x10^6 CFU/mL B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Part 3: Comparative Anti-inflammatory Evaluation

Chronic inflammation is a key driver of numerous diseases. New anti-inflammatory agents are sought to modulate critical inflammatory pathways, such as those regulated by nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes, often with fewer side effects than current therapies.[13]

Comparative Anti-inflammatory Activity Data

This table shows the ability of the novel compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). Diclofenac serves as a standard non-steroidal anti-inflammatory drug (NSAID).

Compound (at 50 µM)% Inhibition of Nitric Oxide (NO) Production
TFMQ-1 45.2%
TFMQ-2 68.7%
Diclofenac (Ref.) 75.5%

Note: Data are hypothetical for illustrative purposes.[14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay assesses the potential of compounds to inhibit inflammation by measuring the production of nitrite, a stable breakdown product of NO, in LPS-stimulated macrophages.[14][15]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Gene Transcription

Caption: Simplified overview of the canonical NF-κB signaling pathway.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within our laboratories, culminating in its safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 2,4-Dichloro-6-(trifluoromethyl)quinoline, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a deeper understanding of the causality behind these essential safety protocols.

Hazard Assessment and Initial Preparations: Understanding the Risks

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable building block in medicinal chemistry and materials science, possesses inherent risks that necessitate careful management.

A review of the Safety Data Sheet (SDS) reveals the following key hazard information:

Hazard CategoryGHS ClassificationDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Respiratory Irritation H335May cause respiratory irritation.[1]

The presence of both chlorine and fluorine atoms on the quinoline scaffold indicates that this compound is a halogenated heterocyclic organic compound. Such compounds are often subject to specific environmental regulations due to their potential for persistence and toxicity to aquatic life.[2]

Immediate Actions Prior to Disposal:

  • Consult the SDS: Always have the most current Safety Data Sheet readily accessible.

  • Designate a Waste Accumulation Area: Identify a specific, well-ventilated, and secure area for the collection of this compound waste. This area should be clearly marked with appropriate hazard signage.

  • Assemble Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory for all personnel handling this waste:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required.

    • Eye Protection: Safety goggles and a face shield must be worn.[3]

    • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

    • Respiratory Protection: All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Waste Segregation and Containment: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[4] Under no circumstances should this compound be disposed of in general laboratory trash or poured down the sanitary sewer.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a dedicated, sealable, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Label the Waste Container:

    • Prior to adding any waste, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Harmful," "Irritant").

      • The date on which the first waste was added.

  • Waste Transfer:

    • Solid Waste: Carefully transfer solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.

    • Solutions: If the compound is in a solvent, collect it as liquid hazardous waste. Do not mix with other waste streams unless their compatibility has been verified. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[5][6]

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the container in the designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

The decision-making process for waste segregation can be visualized as follows:

Caption: Waste Segregation Workflow for this compound.

Decontamination and Container Disposal: Leaving No Trace

Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial to prevent unintended exposure.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate must be collected as halogenated solvent waste.

  • Wash: Wash the item with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the item to air dry completely.

Disposal of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent.[6]

    • Collect all rinsate and dispose of it as hazardous waste.

  • Label Defacement: Completely remove or deface the original product label.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste. However, always consult your institution's specific guidelines.

Emergency Procedures: Preparedness is Key

In the event of a spill or personnel exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.

  • Secure the Area: Prevent entry into the spill zone.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup (for trained personnel only):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

    • Place the absorbent material into the hazardous waste container.

    • Decontaminate the spill area thoroughly.

Personnel Exposure:

  • Inhalation: Move the individual to fresh air immediately. Seek prompt medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Final Disposal: Adherence to Regulatory Standards

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

While a specific RCRA waste code for this compound is not explicitly listed, it falls under the category of halogenated organic compounds.[1] Depending on the process that generated the waste, it could potentially be classified under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent waste.[3][4] However, for unused or off-spec material, it would likely be characterized based on its hazardous properties (toxicity, irritancy).

Your institution's Environmental Health and Safety (EHS) department is the primary resource for coordinating the final disposal. They will ensure that the waste is properly profiled, manifested, and transported to an approved treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of waste is high-temperature incineration.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the discovery phase through to the responsible management of our chemical byproducts.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for 2,4-Dichloro-6-(trifluoromethyl)quinoline. The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, explaining the causality behind each recommendation to build a culture of informed caution.

The structure of this compound, a halogenated aromatic heterocyclic compound, suggests a specific hazard profile that dictates stringent handling protocols. While a dedicated Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing structurally similar chemicals, we can construct a robust and conservative safety framework. Analogous compounds such as 4,8-Dichloro-2-(trifluoromethyl)quinoline and 4-Chloro-6-(trifluoromethyl)quinoline are known to cause serious skin, eye, and respiratory irritation.[1][2] The quinoline core itself is classified as toxic if swallowed and a suspected carcinogen, requiring meticulous avoidance of exposure.[3]

Hazard Profile: An Evidence-Based Assessment

Based on data from structurally related compounds, we can anticipate the primary hazards associated with this compound. This proactive assessment is the foundation of our safety protocol.

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful/Toxic if Swallowed. The quinoline backbone is toxic if swallowed.[3] Structurally similar anilines are also harmful if swallowed.[4]
Skin Corrosion/Irritation Causes Skin Irritation. Dichloro- and chloro-trifluoromethyl quinolines are confirmed skin irritants.[1][2] Direct contact must be prevented.
Eye Damage/Irritation Causes Serious Eye Irritation. Halogenated quinoline and aniline derivatives are known to cause serious eye irritation.[1][2][4]
Respiratory Irritation May Cause Respiratory Irritation. Inhalation of dust or aerosols is likely to irritate the respiratory tract.[1][2][5]
Chronic Toxicity Suspected Genetic Defects & Cancer. Quinoline itself is classified as a suspected mutagen and may cause cancer.[3] This potential must be assumed for its derivatives.
Environmental Hazard Toxic to Aquatic Life. Halogenated aromatics often exhibit environmental toxicity with long-lasting effects.[3][6]
Decomposition Hazardous Gas Formation. Thermal decomposition may produce toxic gases including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][7]
The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is critical to contextualize its role within the established hierarchy of safety controls. PPE is the final barrier between you and the chemical hazard; it does not eliminate the hazard itself. Therefore, engineering and administrative controls are paramount.

cluster_0 cluster_1 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Least Effective) Admin->PPE l1 Decrease Effectiveness l1->Elimination

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following multi-layered PPE protocol is mandatory for all handling of this compound, from weighing solids to performing reactions and managing waste.

Dermal Protection: The Primary Barrier

Dermal absorption is a primary route of exposure for halogenated aromatic compounds. The goal is to create an impermeable barrier to prevent any skin contact.

  • Gloves: Double-gloving is required.

    • Inner Glove: Standard disposable nitrile gloves provide a base layer of protection.

    • Outer Glove: A heavier-duty chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove.

    • Causality: Double-gloving mitigates the risk of exposure from undetected pinholes or tears in the outer glove. Should the outer glove become contaminated, it can be removed and replaced without exposing the skin.[8] Always inspect gloves for damage before use and dispose of them immediately after handling the compound. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[9]

  • Body Protection:

    • A chemical-resistant laboratory coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down.

    • For operations with a significant splash risk (e.g., large-scale reactions, quenching), supplement the lab coat with a chemically resistant apron.

    • Wear long pants and closed-toe shoes made of a non-porous material.[9]

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are extremely vulnerable to chemical splashes and irritant vapors. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times.[10]

  • Enhanced Protection: For any procedure involving heating, pressurization, or handling quantities greater than a few milligrams, a full-face shield must be worn over the chemical splash goggles.

  • Causality: Goggles protect the eyes from direct liquid splashes.[11] A face shield provides a broader barrier, protecting the entire face from splashes and preventing inhalation of aerosols that may be generated.[8]

Respiratory Protection: An Essential Engineering Control

Inhalation of this compound as a dust or aerosol presents a significant irritation hazard and a potential route for systemic toxicity.[1][2]

  • Primary Engineering Control: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Contingency Respiratory Protection: In the event of a significant spill or failure of the primary engineering control, respiratory protection is necessary.

    • Required Equipment: A NIOSH-approved air-purifying respirator (APR) fitted with combination cartridges for organic vapors and acid gases (e.g., yellow/magenta cartridges) is required for emergency response.

    • Causality: The organic vapor cartridge will adsorb the quinoline compound, while the acid gas portion will filter out hazardous decomposition products like HCl and HF.[7] Use of a respirator requires prior medical clearance, formal training, and annual fit-testing as per OSHA standards.[9] A simple dust mask or surgical mask offers no protection and must not be used.[8]

Operational Plan: Safe Handling Workflow

A systematic workflow ensures that safety measures are integrated into every step of the process, from preparation to cleanup.

prep 1. Preparation - Verify fume hood function. - Assemble all materials. don 2. Don PPE - Lab coat, inner gloves. - Goggles, face shield. - Outer gloves. prep->don handle 3. Chemical Handling - Perform all work inside  the fume hood. don->handle cleanup 4. Decontamination - Clean workspace. - Segregate waste. handle->cleanup doff 5. Doff PPE - Remove outer gloves. - Remove face shield/goggles. - Remove lab coat. - Remove inner gloves. cleanup->doff wash 6. Final Wash - Wash hands thoroughly. doff->wash

Caption: Step-by-step workflow for safely handling the target compound.

Disposal Plan: Managing Halogenated Waste Streams

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[12] Under no circumstances should this chemical or its waste be disposed of in standard trash or down the drain.[13]

Waste StreamDescriptionContainer & Labeling Protocol
Solid Waste Excess solid this compound, contaminated weigh paper, and contaminated spill cleanup materials (e.g., vermiculite).Container: Sealable, compatible (e.g., polyethylene) container. Label: "HAZARDOUS WASTE: HALOGENATED SOLID ORGANIC" and list all chemical constituents.[12]
Liquid Waste Unused solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.Container: Sealable, compatible (e.g., glass or polyethylene) carboy. Label: "HAZARDOUS WASTE: HALOGENATED LIQUID ORGANIC" and list all chemical constituents with approximate percentages.[13]
Contaminated PPE Used outer and inner gloves, disposable lab coats or aprons.Container: Sealed plastic bag or designated solid waste container. Label: "HAZARDOUS WASTE: CONTAMINATED PPE".

All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area. Final disposal must be conducted through a licensed environmental health and safety (EHS) vendor.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.